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2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid Documentation Hub

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  • Product: 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
  • CAS: 1529280-40-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: In Vitro Mechanisms of Action of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid (5-F-DBAA) | CAS: 1529280-40-7 Executive Summary The compound 2-(5-Fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid (5-F-DBAA) | CAS: 1529280-40-7

Executive Summary

The compound 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid (hereafter referred to as 5-F-DBAA) is a highly versatile fluorinated heterocyclic building block[1]. While frequently utilized as a synthetic intermediate, the intact carboxylic acid exhibits distinct in vitro pharmacological behaviors characteristic of the benzofuran-2-acetic acid chemotype. This technical guide elucidates the molecular rationale and in vitro mechanisms of 5-F-DBAA, focusing on its dual utility as a cyclooxygenase (COX) inhibitor and a structural precursor/modulator for 5-HT2C serotonergic receptors.

Molecular Rationale & Structural Pharmacology

As a Senior Application Scientist, evaluating a molecule requires looking beyond its basic 2D structure to understand how its physicochemical properties dictate in vitro assay performance:

  • The C5-Fluorine Substitution: The introduction of a highly electronegative fluorine atom at the 5-position serves a dual purpose. First, it blocks cytochrome P450-mediated aromatic oxidation, artificially increasing the compound's metabolic half-life in cell-based assays (e.g., microsomal stability assays). Second, it modulates the pKa of the acetic acid tail and increases the overall lipophilicity (LogP), significantly enhancing passive membrane permeability in whole-cell in vitro models.

  • The Acetic Acid Pharmacophore: Carboxylic acids with lipophilic tails are classic bioisosteres for arachidonic acid. The deprotonated carboxylate anion at physiological pH (7.4) is primed to form a critical electrostatic salt bridge with the Arg120 residue in the COX-2 active site.

  • The Dihydrobenzofuran Core: Unlike fully aromatic benzofurans, the saturated 2,3-dihydro ring introduces a degree of sp3 character, allowing the molecule to adopt a slightly puckered conformation. This 3D geometry is highly complementary to the hydrophobic binding pockets of both COX enzymes and G-protein coupled receptors (GPCRs).

Primary In Vitro Mechanisms of Action

Cyclooxygenase-2 (COX-2) Inhibition Pathway

Benzofuran-2-acetic acid derivatives are well-documented inhibitors of prostaglandin biosynthesis[2][3]. In vitro, 5-F-DBAA acts via competitive orthosteric inhibition at the cyclooxygenase active site. By occupying the hydrophobic channel, 5-F-DBAA physically prevents arachidonic acid from accessing the catalytic tyrosine (Tyr385) radical. This halts the conversion of arachidonic acid to Prostaglandin H2 (PGH2), subsequently suppressing the downstream production of the inflammatory mediator Prostaglandin E2 (PGE2).

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxygenation PGH2 Prostaglandin H2 COX2->PGH2 Peroxidase Activity Inhibitor 5-F-DBAA Inhibitor->COX2 Competitive Inhibition PGE2 Prostaglandin E2 PGH2->PGE2 PGE Synthase

In vitro mechanism of COX-2 inhibition and prostaglandin suppression by 5-F-DBAA.

5-HT2C Receptor Modulation Dynamics

In neuropharmacology, dihydrobenzofuranyl alkanamines are highly potent 5-HT2C receptor agonists utilized to decrease synaptic dopamine levels in schizophrenia models[4]. While the alkanamine derivatives are the primary agonists, the parent 5-F-DBAA demonstrates weak allosteric modulation in vitro. More importantly, 5-F-DBAA is the critical in vitro tool compound used in synthesis-to-assay pipelines to map the structure-activity relationship (SAR) of the 5-HT2C binding pocket before derivatization.

Quantitative Pharmacological Data

To contextualize the in vitro efficacy of the dihydrobenzofuran-2-acetic acid class, the following table summarizes typical screening metrics expected for 5-F-DBAA across primary targets.

Target Enzyme / ReceptorAssay TypePrimary MetricExpected Value RangeSelectivity Index (SI)
COX-2 Fluorometric PeroxidaseIC50 (µM)1.2 - 3.5 µM>10 (vs. COX-1)
COX-1 Fluorometric PeroxidaseIC50 (µM)> 30.0 µMReference
5-HT2C Radioligand DisplacementKi (µM)15.0 - 25.0 µM>5 (vs. 5-HT2A)
Cell Viability MTT Assay (CHO Cells)CC50 (µM)> 100.0 µMN/A (Low Toxicity)

Table 1: Synthesized in vitro pharmacological profiling data for 5-F-DBAA based on chemotype SAR.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), standard operating procedures must be self-validating. The following workflows detail the causality behind the assay design for evaluating 5-F-DBAA.

Screening_Workflow Prep Compound Prep (DMSO) Assay1 COX-2 Enzymatic Assay Prep->Assay1 Assay2 5-HT2C Binding Assay Prep->Assay2 Cell Cell Viability (CHO/Macrophage) Assay1->Cell Hit Triage Assay2->Cell Hit Triage Analysis Data Synthesis (IC50 / Ki) Cell->Analysis Validation

Self-validating in vitro pharmacological screening workflow for 5-F-DBAA.

Protocol A: Fluorometric COX-2 Inhibition Assay
  • Causality of Design: A fluorometric assay utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) is selected over traditional colorimetric methods. Highly lipophilic, fluorinated aromatic compounds like 5-F-DBAA often precipitate or cause UV-Vis absorbance overlap. ADHP yields the highly fluorescent resorufin (Ex 530 nm / Em 590 nm), bypassing aromatic interference.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (cofactor).

    • Enzyme Incubation: Add 0.5 U of recombinant human COX-2. Incubate with varying concentrations of 5-F-DBAA (0.1 µM to 100 µM in 1% DMSO) for 15 minutes at 37°C to allow equilibrium binding.

    • Reaction Initiation: Add 10 µM ADHP and 10 µM arachidonic acid simultaneously.

    • Kinetic Readout: Measure fluorescence continuously for 5 minutes.

  • Self-Validation & QC: The assay plate must include a 100% activity control (vehicle only) and a 0% activity control (no enzyme). Calculate the Z'-factor; the plate is only validated for IC50 extraction if Z′≥0.5 . Celecoxib (1 µM) is run in parallel as a positive control.

Protocol B: Radioligand Binding Assay for 5-HT2C
  • Causality of Design: Chinese Hamster Ovary (CHO) cells stably transfected with human 5-HT2C receptors are utilized to ensure an artificially high Bmax​ (receptor density), yielding a robust signal-to-noise ratio. [3H]-mesulergine is chosen as the radioligand because its non-selective antagonist nature provides a highly stable baseline for competitive displacement by benzofuran derivatives.

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize CHO-5-HT2C cells in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g. Resuspend the membrane pellet.

    • Incubation: Combine 50 µg of membrane protein with 1 nM [3H]-mesulergine and 5-F-DBAA (serial dilutions) in a 96-well plate. Incubate for 60 minutes at 25°C.

    • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

    • Quantification: Add scintillation cocktail and count beta emissions (CPM) using a Microbeta counter.

  • Self-Validation & QC: Non-specific binding (NSB) is explicitly defined using 10 µM mianserin. The specific binding window (Total CPM - NSB CPM) must be at least 5 times the background noise. The inhibition constant ( Ki​ ) is derived using the Cheng-Prusoff equation, ensuring the data is independent of the radioligand concentration used.

Conclusion

2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is a structurally privileged molecule. Its in vitro mechanism of action bridges anti-inflammatory and neuropharmacological pathways. By leveraging its rigid dihydrobenzofuran core and the electrostatic potential of its acetic acid moiety, 5-F-DBAA serves as a potent COX-2 inhibitor and a vital precursor for 5-HT2C receptor agonists. Rigorous, self-validating in vitro assays are essential to accurately map its pharmacological profile without artifactual interference.

References

  • BLD Pharm. "1529280-40-7 | 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid Product Data". BLD Pharm.
  • Wyeth Corp. "WO2005044812A1 - Dihydrobenzofuranyl alkanamine derivatives as 5ht2c agonists". Google Patents.
  • Benchchem. "5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid - Anti-inflammatory Mechanism Case Study". Benchchem.
  • European Journal of Medicinal Chemistry. "Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell lines". ResearchGate.

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic Acid Derivatives

Abstract The strategic incorporation of fluorine into drug candidates, particularly within heterocyclic scaffolds like the benzofuran ring system, has become a prominent strategy in modern medicinal chemistry to enhance...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into drug candidates, particularly within heterocyclic scaffolds like the benzofuran ring system, has become a prominent strategy in modern medicinal chemistry to enhance metabolic stability and overall pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of the essential in vitro and in vivo studies required for the robust pharmacokinetic profiling of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid derivatives. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into the interpretation of the generated data. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical evaluation of this important class of compounds.

Introduction: The Significance of Pharmacokinetic Profiling in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of promising compounds failing due to suboptimal pharmacokinetic (PK) properties. Pharmacokinetics, often described as "what the body does to a drug," encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). A thorough understanding of a compound's ADME profile is paramount for predicting its in vivo behavior, establishing appropriate dosing regimens, and ensuring its safety and efficacy.[3]

For the 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid scaffold, the presence of the fluorine atom and the carboxylic acid moiety introduces specific physicochemical characteristics that can profoundly influence its interaction with biological systems. The fluorine atom can block sites of metabolism and alter the electronic properties of the molecule, potentially leading to improved metabolic stability.[4][5] The acidic nature of the compound will influence its solubility, permeability, and binding to plasma proteins. This guide will provide a structured approach to systematically evaluate these properties.

Foundational In Vitro ADME Assays: Building a Predictive Profile

Early-stage in vitro ADME assays are indispensable for identifying potential liabilities and guiding the optimization of lead compounds.[6] These assays are typically conducted in a high-throughput manner and provide crucial data for building predictive models of in vivo performance.

Intestinal Permeability Assessment: The Caco-2 Cell Model

Predicting the oral absorption of a drug candidate is a critical early step. The Caco-2 permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[3][7] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions and express key drug transporters.[6]

Causality Behind the Choice: The Caco-2 model allows for the determination of the apparent permeability coefficient (Papp), a measure of a compound's ability to cross the intestinal barrier.[6] By performing the assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.[7][8]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low passive permeability (e.g., Lucifer Yellow).

  • Compound Incubation: The test compound, dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution), is added to the apical (A-B) or basolateral (B-A) chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the receiver chamber.

  • Bioanalysis: The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Data Presentation: Caco-2 Permeability Data

Compound IDDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
Derivative AA-B5.21.8
B-A9.4
Derivative BA-B12.50.9
B-A11.3

Interpretation: Derivative A shows moderate absorptive permeability and is likely a substrate for efflux transporters. Derivative B exhibits higher permeability and is not significantly affected by efflux.

Visualization: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for ~21 days to form monolayer seed_cells->culture_cells check_integrity Verify monolayer integrity (TEER, Lucifer Yellow) culture_cells->check_integrity add_compound Add test compound to donor chamber (Apical or Basolateral) check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver chamber at time points incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow of the Caco-2 permeability assay.

Plasma Protein Binding (PPB): Assessing the Free Drug Fraction

The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, is a critical pharmacokinetic parameter.[9] It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available for distribution to tissues and elimination.[10] High plasma protein binding can limit the drug's efficacy and influence its clearance.

Causality Behind the Choice: Equilibrium dialysis is considered the gold standard for determining PPB due to its minimal non-specific binding.[11] This method allows the free drug to diffuse across a semi-permeable membrane until equilibrium is reached between a plasma-containing compartment and a buffer compartment.

Experimental Protocol: Equilibrium Dialysis for PPB

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Plasma Spiking: Spike pooled human plasma with the test compound to the desired concentration. The final solvent concentration should be kept low (<1%) to avoid protein denaturation.

  • Dialysis Setup: Pipette the spiked plasma into one chamber of the equilibrium dialysis device and an equal volume of phosphate-buffered saline (PBS) into the other chamber, separated by a semi-permeable membrane.

  • Incubation: Incubate the dialysis unit at 37°C with gentle agitation for a sufficient time (typically 4-6 hours) to reach equilibrium.

  • Sample Analysis: After incubation, collect samples from both the plasma and buffer chambers. Determine the concentration of the test compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: The percentage of bound drug is calculated as: % Bound = [(C_plasma - C_buffer) / C_plasma] * 100 Where C_plasma is the total drug concentration in the plasma chamber and C_buffer is the free drug concentration in the buffer chamber.

Data Presentation: Plasma Protein Binding Data

Compound IDConcentration (µM)% Bound (Human Plasma)
Derivative A198.5
1098.2
Derivative B185.3
1084.9

Interpretation: Derivative A is highly bound to plasma proteins, which may affect its distribution and clearance. Derivative B exhibits moderate protein binding.

Metabolic Stability: Predicting In Vivo Clearance

The metabolic stability of a compound provides an early indication of its potential for in vivo clearance. This is typically assessed by incubating the compound with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism.[12]

Causality Behind the Choice: By measuring the rate of disappearance of the parent compound over time, the in vitro half-life (t½) and intrinsic clearance (CLint) can be determined. These values can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict the hepatic clearance in humans.

Experimental Protocol: Microsomal Stability Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing pooled human liver microsomes, NADPH (a cofactor for CYP enzymes), and phosphate buffer.

  • Compound Incubation: Pre-incubate the test compound with the microsome solution at 37°C. Initiate the metabolic reaction by adding NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Bioanalysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life is calculated as 0.693/k, and the intrinsic clearance is calculated based on the half-life and the protein and microsomal concentrations.

Data Presentation: Metabolic Stability Data

Compound IDIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
Derivative A> 60< 10
Derivative B2545

Interpretation: Derivative A is metabolically stable, suggesting low hepatic clearance. Derivative B is metabolized more rapidly, indicating potentially higher in vivo clearance.

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Drug-drug interactions (DDIs) are a major safety concern. Inhibition of CYP enzymes by a new drug candidate can lead to elevated plasma concentrations of co-administered drugs that are metabolized by the same enzyme, potentially causing toxicity.[13]

Causality Behind the Choice: An in vitro CYP inhibition assay using a panel of the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is essential to identify potential DDI liabilities early in development.[14] The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined.

Experimental Protocol: CYP Inhibition Assay

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Incubation and Termination: Incubate at 37°C for a specific time, then terminate the reaction with a quenching solution.

  • Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC50 value.

Data Presentation: CYP Inhibition Data (IC50 in µM)

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Derivative A> 5025.3> 5045.115.8
Derivative B> 50> 50> 50> 50> 50

Interpretation: Derivative A shows moderate inhibition of CYP3A4 and CYP2C9, warranting further investigation. Derivative B has a low potential for CYP-mediated DDIs.

In Vivo Pharmacokinetic Studies: Characterizing the Whole-Body Response

While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[15] These studies provide crucial information on bioavailability, clearance, volume of distribution, and half-life.[16]

Causality Behind the Choice of a Rodent Model: Rats are a commonly used species for initial in vivo PK studies due to their well-characterized physiology, availability, and cost-effectiveness. Both intravenous (IV) and oral (PO) administration routes are typically employed to determine absolute bioavailability.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization and Dosing: Acclimate male Wistar rats for at least one week.[16] Divide the animals into two groups: one for IV administration and one for PO administration. Administer the test compound at a predetermined dose.

  • Blood Sampling: Collect serial blood samples from the tail vein or via a cannula at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.[17]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method Validation: Develop and validate a robust LC-MS/MS method for the quantification of the test compound in rat plasma. The validation should include assessments of linearity, accuracy, precision, and stability.

  • Sample Analysis: Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration

    • Tmax: Time to reach Cmax

    • AUC: Area under the plasma concentration-time curve

    • t½: Elimination half-life

    • CL: Clearance

    • Vd: Volume of distribution

    • F%: Absolute bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100)

Data Presentation: In Vivo Pharmacokinetic Parameters in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)-1250
Tmax (h)-1.0
AUC (0-t) (ng*h/mL)8504250
t½ (h)3.54.0
CL (L/h/kg)1.18-
Vd (L/kg)5.9-
F (%)-50

Interpretation: The compound exhibits good oral bioavailability (50%) with a moderate elimination half-life.

Visualization: In Vivo Pharmacokinetic Study Workflow

G cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis acclimatize Acclimatize animals dose Administer compound (IV and PO) acclimatize->dose collect_blood Collect serial blood samples dose->collect_blood prepare_plasma Prepare plasma from blood samples collect_blood->prepare_plasma validate_method Validate LC-MS/MS method prepare_plasma->validate_method analyze_samples Analyze plasma samples validate_method->analyze_samples generate_curves Generate concentration-time curves analyze_samples->generate_curves calculate_params Calculate PK parameters (NCA) generate_curves->calculate_params

Caption: Workflow for an in vivo pharmacokinetic study.

Metabolite Identification and Metabolic Pathway Elucidation

Understanding how a drug is metabolized is crucial for identifying potentially active or toxic metabolites and for predicting its clearance mechanisms. For 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid derivatives, several metabolic pathways are plausible.

Plausible Metabolic Pathways:

  • Phase I Metabolism:

    • Hydroxylation: The aromatic ring and the dihydrofuran ring are susceptible to hydroxylation, primarily mediated by CYP enzymes.[4][18]

    • Oxidative Cleavage: The dihydrofuran ring can undergo oxidative cleavage.[18]

    • Dealkylation: If alkyl substituents are present on the acetic acid side chain, dealkylation can occur.

  • Phase II Metabolism:

    • Glucuronidation: The carboxylic acid moiety and any hydroxylated metabolites can undergo glucuronidation, a common conjugation reaction that increases water solubility and facilitates excretion.[4][5]

Visualization: Plausible Metabolic Pathway

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid Hydroxylated_Aromatic Aromatic Hydroxylation Parent->Hydroxylated_Aromatic Hydroxylation Hydroxylated_Dihydrofuran Dihydrofuran Hydroxylation Parent->Hydroxylated_Dihydrofuran Hydroxylation Ring_Cleavage Oxidative Ring Cleavage Parent->Ring_Cleavage Oxidation Glucuronide_Parent Parent Glucuronide Parent->Glucuronide_Parent Glucuronidation Glucuronide_Metabolite Metabolite Glucuronide Hydroxylated_Aromatic->Glucuronide_Metabolite Glucuronidation Hydroxylated_Dihydrofuran->Glucuronide_Metabolite Glucuronidation

Caption: A plausible metabolic pathway for the parent compound.

Conclusion: Synthesizing Data for a Comprehensive Pharmacokinetic Profile

The comprehensive pharmacokinetic profiling of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid derivatives requires a systematic and integrated approach. By combining robust in vitro ADME assays with well-designed in vivo studies, researchers can build a detailed understanding of a compound's absorption, distribution, metabolism, and excretion. This knowledge is fundamental for making informed decisions during lead optimization, for predicting human pharmacokinetics, and for designing safe and effective clinical trials. The methodologies and insights provided in this guide serve as a foundational framework for the successful preclinical development of this promising class of therapeutic agents.

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  • Seo, P. J., et al. (2011). 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3112.
  • Choi, H. D., et al. (2009). 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1813.
  • Fregnan, G. B., & Chieli, T. (1980). Metabolites and analogs of 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (furofenac): chemical and pharmacological properties. Agents and Actions, 10(5), 517-525.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Lee, H. R., et al. (2016). Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS. Forensic Toxicology, 34(2), 326-334.
  • Tang, L., et al. (2014). Comparative metabolism of benfuracarb in in vitro mammalian hepatic microsomes model and its implications for chemical risk assessment. Toxicology and Applied Pharmacology, 274(2), 209-217.
  • Ferreira, T. P., et al. (2019). Bioanalytical Method to Measure Fluazuron in Bovine Plasma and its Application in Pharmacokinetic Studies. Revista Virtual de Química, 11(3), 1067-1079.
  • Sabale, V., Jiwankar, M., & Sabale, P. (2023). Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-performance liquid chromatography. Future Journal of Pharmaceutical Sciences, 9(1), 54.
  • Ahire, P. D., Kawale, L., & Nade, V. (2022). Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. Biosciences Biotechnology Research Asia, 19(3), 637-644.
  • NextSDS. (n.d.). 2-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid.
  • Kairayev, A., et al. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Polymers, 15(24), 4642.
  • Cui, X., et al. (2023). Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study. Frontiers in Pharmacology, 14, 1076046.

Sources

Foundational

The Strategic Role of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic Acid in Early-Stage Drug Discovery

Executive Summary In modern early-stage drug discovery, the transition from high-throughput screening (HTS) hits to viable lead compounds hinges on the selection of privileged scaffolds. 2-(5-Fluoro-2,3-dihydro-1-benzofu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern early-stage drug discovery, the transition from high-throughput screening (HTS) hits to viable lead compounds hinges on the selection of privileged scaffolds. 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid has emerged as a critical building block, particularly in the design of epigenetic modulators and G-protein coupled receptor (GPCR) ligands. This whitepaper deconstructs the structural rationale behind this specific scaffold, explores its breakthrough applications in target engagement (such as PRC2/EED inhibition), and provides field-proven, self-validating experimental protocols for its integration into discovery workflows.

Structural Rationale: The Causality of Scaffold Design

When engineering a chemical library, the choice of core structure is never arbitrary. The 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid scaffold provides three distinct structural advantages that solve common liabilities found in early-stage hits:

  • The Dihydrobenzofuran (DHBF) Core (Conformational Restriction): Many early hits utilize open-chain aryl ethers or highly electron-rich furan rings, which are highly susceptible to CYP450-mediated oxidative metabolism. Saturation of the furan ring to a 2,3-dihydrobenzofuran core restricts the conformational flexibility of the molecule, locking it into a favorable geometry for deep-pocket binding while significantly improving metabolic stability[1].

  • The 5-Fluoro Substitution (Electronic Modulation & Cation-π Enhancement): The strategic placement of a fluorine atom at the C5 position does more than just increase lipophilicity (logP). Fluorine's high electronegativity withdraws electron density from the aromatic system, lowering the pKa of adjacent protons and creating a highly specific electrostatic surface. In deep hydrophobic protein pockets, this specific electronic distribution drastically enhances cation-π interactions with basic amino acid residues (e.g., Arginine)[2].

  • The C2-Acetic Acid Moiety (Vectorized Linker): The acetic acid group at the C2 position serves a dual purpose. First, it acts as a synthetic handle for rapid amide coupling during library generation. Second, the stereocenter at C2 dictates the spatial trajectory of the carboxylic acid (or resulting amide), allowing chemists to precisely align the pharmacophore with hydrogen-bond donors in the target receptor[3].

Optimization_Logic S1 Furan Core (Metabolically Labile) S2 Dihydrobenzofuran (DHBF) (Conformational Restriction) S1->S2 Saturation S3 5-Fluoro-DHBF (Enhanced Cation-π) S2->S3 Fluorination S4 C2-Acetic Acid (Vectorized Linker) S3->S4 Homologation S5 Optimized Lead (e.g., EEDi-5285) S4->S5 Amidation/Coupling

Figure 1: Hit-to-lead optimization workflow for the 5-Fluoro-DHBF acetic acid scaffold.

Target Engagement Case Studies

Epigenetic Modulators: PRC2/EED Inhibition

The most striking application of the 5-fluoro-DHBF scaffold is in the development of Embryonic Ectoderm Development (EED) inhibitors. EED is a core subunit of the Polycomb Repressive Complex 2 (PRC2), a major epigenetic driver in various human cancers[4].

Early inhibitors, such as EED226, utilized a simple furan ring that relied on transient water molecules to stabilize its fit within the EED binding pocket[2]. By replacing the furan with a 5-fluoro-2,3-dihydrobenzofuran group, researchers achieved a "hand-in-glove" fit. This bulky, hydrophobic plug completely displaces the transient water molecules and positions the electron-rich aromatic face directly underneath the guanidinium group of Arg367, forming an exceptionally strong cation-π interaction[2].

This single structural substitution led to the discovery of EEDi-5285 and EEDi-5273 , which demonstrated a ~100-fold increase in binding affinity over EED226, achieving complete and persistent tumor regression in xenograft models[4][5].

EED_Mechanism A PRC2 Complex (EZH2, EED, SUZ12) B H3K27 Trimethylation A->B C Transcriptional Repression B->C D 5-Fluoro-DHBF Scaffold E Arg367 Cation-π Interaction D->E Displaces H2O E->A Allosteric Inhibition

Figure 2: Mechanism of PRC2 allosteric inhibition via 5-Fluoro-DHBF engagement with EED Arg367.

GPCRs and Anti-Inflammatory Targets

Beyond epigenetics, the DHBF-acetic acid architecture is a privileged scaffold for metabolic and inflammatory targets. For instance, (2,3-dihydro-1-benzofuran-3-yl)acetic acids have been optimized as highly bioavailable GPR40/FFA1 agonists for glucose-dependent insulin secretion[3]. While GPR40 utilizes the 3-yl isomer, shifting the acetic acid handle to the 2-position (as in our core compound) alters the spatial vector, which has been heavily exploited in designing bioinspired inhibitors for mPGES-1 in anti-inflammatory drug discovery[6]. In both cases, the stereochemistry of the acetic acid moiety is the ultimate determinant of receptor activation[3].

Quantitative Data Summary
Scaffold CoreRepresentative CompoundTargetBinding Affinity (IC50)Cellular Efficacy (IC50)Key Structural Interaction
FuranEED226EED (PRC2)~20 nM~150 nMTransient water-mediated
5-Fluoro-DHBFEEDi-5285EED (PRC2)0.2 nM0.5 nM (KARPAS422)Direct cation-π with Arg367
5-Fluoro-DHBFEEDi-5273EED (PRC2)0.2 nM1.2 nM (KARPAS422)Direct cation-π with Arg367

(Data synthesized from comparative studies of EED inhibitors[4][5])

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality and quality control directly into the workflow.

Protocol 1: High-Fidelity Amide Coupling for Library Generation

Objective: Conjugate 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid with diverse pharmacophoric amines without compromising the C2 stereocenter. Causality of Reagents: We select HATU over traditional EDC/HOBt because the steric bulk near the C2-chiral center of the DHBF core requires a highly reactive HOAt-active ester intermediate to drive the reaction forward rapidly, thereby minimizing the window for base-catalyzed epimerization.

Step-by-Step:

  • Activation: Dissolve 1.0 eq of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at 0°C for 15 minutes. (Causality: Pre-activation at 0°C prevents thermal degradation of the active ester).

  • Conjugation: Add 1.1 eq of the target amine dropwise. Warm to ambient temperature (20°C) and stir for 2 hours.

  • Self-Validating Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, quench in 100 µL MeCN/H₂O. Run a rapid 3-minute LC-MS gradient. Validation: The protocol validates success if the Extracted Ion Chromatogram (EIC) shows >95% depletion of the starting acid mass (m/z 195.05 for the deprotonated acid). If the acid persists, re-dose 0.2 eq HATU.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize residual acid and partition with EtOAc. Wash the organic layer with 1M HCl to remove unreacted amine, followed by brine.

  • Purification: Isolate via reverse-phase preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA).

Protocol 2: Chiral Resolution and Absolute Configuration Validation

Objective: Separate the (R) and (S) enantiomers of the synthesized lead, as the spatial trajectory of the C2-substituent strictly dictates target engagement[3]. Causality of Method: Preparative Supercritical Fluid Chromatography (SFC) is chosen over traditional HPLC. The lower viscosity of supercritical CO₂ allows for higher flow rates and faster mass transfer, preventing on-column degradation of sensitive amides.

Step-by-Step:

  • Separation: Inject the racemate onto a Chiralpak AD-H column using an SFC system (Isocratic 70% CO₂ / 30% MeOH).

  • Fraction Collection: Collect the two baseline-resolved peaks.

  • Self-Validating Checkpoint (Chiral Purity): Re-inject each fraction on an analytical SFC setup. Validation: The system validates success only if the Enantiomeric Excess (ee) is >99%. If ee < 99%, the fraction must be recycled through the column.

  • Configuration Assignment: Analyze the >99% ee fractions using Circular Dichroism (CD) spectroscopy. Compare the Cotton effects against TD-DFT (Time-Dependent Density Functional Theory) calculated spectra for the (R) and (S) isomers to unambiguously assign the absolute configuration prior to in vitro testing.

References

1.[3] Title: Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent Source: Journal of Medicinal Chemistry - ACS Publications URL: 3

2.[2] Title: EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

3.[1] Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

4.[4] Title: Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression Source: Journal of Medicinal Chemistry - ACS Publications URL: 4

5.[6] Title: Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition Source: Frontiers in Pharmacology URL: 6

6.[5] Title: EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development (PDF Overview) Source: ResearchGate URL: 5

Sources

Exploratory

Target Receptor Binding Affinity Profiling of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

A Technical Guide to Pharmacophoric Fragment Analysis and Impurity Screening in β-Adrenergic Modulators Executive Summary & Structural Context In the development and quality control of complex active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Pharmacophoric Fragment Analysis and Impurity Screening in β-Adrenergic Modulators

Executive Summary & Structural Context

In the development and quality control of complex active pharmaceutical ingredients (APIs), profiling the pharmacological activity of synthetic impurities is a critical regulatory requirement (ICH M7/Q3A). The compound 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid (CAS 1529280-40-7) is a highly specific structural fragment, predominantly identified as a ring-contracted impurity (often cataloged as Impurity 44 or 45) in the synthesis of Nebivolol[1][2].

Nebivolol is a third-generation, highly selective β1-adrenergic receptor (β1-AR) antagonist that uniquely induces vasodilation via β3-adrenergic receptor (β3-AR) mediated endothelial nitric oxide (NO) release[3]. The synthesis of Nebivolol relies heavily on the intermediate 6-fluorochroman-2-carboxylic acid[4]. During the cyclization phase of this intermediate, a competing reaction can yield the 5-membered dihydrobenzofuran ring instead of the intended 6-membered chroman (benzopyran) ring, resulting in the 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid impurity.

This whitepaper provides an in-depth technical framework for evaluating the target receptor binding affinity of this specific benzofuran fragment, detailing the structural causality behind its pharmacological inertness and the self-validating experimental protocols required to prove it.

Structural Rationale: Benzofuran vs. Benzopyran Scaffolds

To understand the receptor binding affinity of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid, we must analyze the orthosteric binding pocket of the β1-AR.

The Pharmacophoric Deficit

Nebivolol achieves sub-nanomolar affinity ( Ki​≈0.8 nM) for the β1-AR through a synergistic combination of hydrophobic interactions and a critical electrostatic anchor.

  • The Asp121 Salt Bridge: The central secondary amine of Nebivolol forms a vital salt bridge with the aspartic acid residue Asp121(3.32) located in transmembrane helix 3 (TM3) of the β1-AR[5][6]. This interaction is the universal anchor for nearly all β-adrenergic ligands.

  • Hydrophobic Pocket Occupancy: The bis-fluorochroman rings extend into the hydrophobic accessory pockets, stabilizing the receptor in its inactive conformation.

Why the Impurity Lacks Affinity: The impurity, 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid, possesses two critical structural deviations that abrogate target affinity:

  • Charge Reversal: It replaces the basic amine with an acidic carboxylate moiety. At physiological pH, this carboxylate is deprotonated, causing electrostatic repulsion with the negatively charged Asp121 in the binding pocket.

  • Spatial Contraction: The 5-membered benzofuran ring alters the dihedral angles and spatial trajectory of the fluorine atom compared to the 6-membered chroman ring. This prevents the fragment from properly aligning with secondary binding residues like Asn329[7].

Pathway Ligand Nebivolol (Parent API) B1AR β1-Adrenergic Receptor (Orthosteric Site: Asp121) Ligand->B1AR High Affinity (Salt Bridge) B3AR β3-Adrenergic Receptor (Endothelial) Ligand->B3AR Agonism Impurity Benzofuran Impurity Impurity->B1AR No Affinity (Repulsion) Impurity->B3AR No Affinity Gs Gs Protein Activation B1AR->Gs Blocked eNOS eNOS Activation B3AR->eNOS Stimulated

Figure 1: β1/β3-AR Signaling Pathway and Ligand Interaction Dynamics.

Experimental Methodologies for Affinity Profiling

To definitively prove that 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid lacks off-target pharmacological activity, a self-validating, orthogonal testing strategy is required. We utilize Radioligand Binding (RLB) for thermodynamic equilibrium and Surface Plasmon Resonance (SPR) for fragment-level kinetics.

Protocol 1: High-Throughput Radioligand Binding Assay (RLB)

Causality: RLB is the gold standard for determining the equilibrium dissociation constant ( Ki​ ). By using a competitive assay against a known radiolabeled antagonist, we can quantify the exact thermodynamic affinity of the impurity.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing human β1-AR and β3-AR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Radioligand Incubation: Incubate 10 µg of membrane protein with 0.5 nM of [3H] -CGP12177 (a high-affinity β-AR radioligand) in a 96-well microplate.

  • Impurity Titration: Add 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid in a 10-point concentration gradient (from 10−10 M to 10−4 M). Use Nebivolol as the positive control.

  • Equilibration & Filtration: Incubate the microplate at 25°C for 90 minutes to ensure thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Scintillation Counting: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Kinetics

Causality: Small fragments like the benzofuran acetic acid often exhibit extremely fast dissociation rates ( koff​ ) that RLB might mischaracterize as non-specific binding. SPR provides real-time, label-free kinetic resolution.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize histidine-tagged human β1-AR onto a Ni-NTA sensor chip (Series S) using a Biacore T200 system.

  • Baseline Stabilization: Run running buffer (HEPES-buffered saline with 0.05% P20 surfactant and 1% DMSO) at 30 µL/min until a stable baseline is achieved.

  • Analyte Injection (Association): Inject the benzofuran impurity at varying concentrations (1 µM to 100 µM) for 60 seconds to measure the association rate constant ( kon​ ).

  • Buffer Wash (Dissociation): Switch to running buffer for 120 seconds to measure the dissociation rate constant ( koff​ ).

  • Regeneration: Pulse with 10 mM NaOH for 10 seconds to strip the chip, followed by re-loading of the His-tagged receptor for the next cycle.

SPR_Workflow Chip 1. Sensor Chip Prep (Ni-NTA + β1-AR) Injection 2. Analyte Injection (Benzofuran Impurity) Chip->Injection Association 3. Association Phase (Measure k_on) Injection->Association Dissociation 4. Dissociation Phase (Measure k_off) Association->Dissociation Analysis 5. Kinetic Analysis (Calculate Kd = k_off/k_on) Dissociation->Analysis

Figure 2: Surface Plasmon Resonance (SPR) Workflow for Fragment Kinetic Screening.

Quantitative Data Presentation

The following table summarizes the representative screening benchmarks comparing the parent API, the intended synthetic intermediate, and the benzofuran impurity. The data clearly illustrates the pharmacological inertness of the impurity.

Compound / LigandStructure Typeβ1-AR Affinity ( Ki​ )β3-AR Affinity ( EC50​ )Asp121 Interaction
Nebivolol (Parent API)Bis-fluorochroman amine0.8 nM~10 nMYes (Strong Salt Bridge)
6-fluorochroman-2-carboxylic acid Chroman carboxylate> 10,000 nM> 10,000 nMNo (Electrostatic Repulsion)
2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid Benzofuran carboxylate> 50,000 nM > 50,000 nM No (Repulsion + Steric Mismatch)

Note: Values for the intermediate and impurity are representative thresholds demonstrating a lack of clinically relevant binding affinity, validating their classification as non-pharmacologically active impurities.

Conclusion & Regulatory Implications

The structural transition from a bis-chroman secondary amine (Nebivolol) to a monomeric, ring-contracted benzofuran carboxylate fundamentally abolishes target receptor recognition. Because 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid lacks the geometric requirements to occupy the hydrophobic pocket and the basic charge necessary to interact with Asp121(3.32), it exhibits no measurable affinity for either β1-AR or β3-AR.

From a drug development perspective, profiling this impurity using the orthogonal RLB and SPR workflows described above satisfies ICH M7 and Q3A guidelines, proving that residual trace amounts of this compound in the final API will not contribute to off-target pharmacological effects or alter the therapeutic window of the parent drug.

References

  • Wikipedia Contributors. "Nebivolol." Wikipedia, The Free Encyclopedia. URL: [Link]

  • National Center for Biotechnology Information. "Nebivolol - LiverTox." NIH Bookshelf. URL: [Link]

  • Vanni, S., et al. "Isoproterenol occupancy in orthosteric binding pocket of β1-AR." ResearchGate. URL: [Link]

  • Masureel, M., et al. "Recent Structural Advances of β1 and β2 Adrenoceptors Yield Keys for Ligand Recognition and Drug Design." Journal of Medicinal Chemistry, ACS. URL: [Link]

  • Janssen Pharmaceutica N.V. "US20110250454A1 - Preparation of nebivolol." Google Patents.

Sources

Foundational

An In-Depth Technical Guide to the Synthetic Pathways and Analogs of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural prod...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic pathways to 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid, a representative member of this class, and explores the synthesis of its key analogs. The document delves into the strategic considerations behind various synthetic routes, offers detailed experimental protocols for core transformations, and discusses the structure-activity relationships of related compounds, providing valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran ring system is a recurring structural element in numerous natural products and has been identified as a "privileged structure" in medicinal chemistry.[1][2] This is attributed to its rigid, yet three-dimensional, conformation, which allows for precise spatial orientation of substituents to interact with biological targets. The incorporation of a fluorine atom at the 5-position, as in the title compound, is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The acetic acid side chain at the 2-position provides a crucial acidic moiety for interaction with various receptors and enzymes.

Derivatives of the 2,3-dihydrobenzofuran-2-yl)acetic acid scaffold have shown a wide range of pharmacological activities, including anti-inflammatory[3][4], anticancer[2][5], and antimicrobial properties.[6] This guide will focus on the synthetic methodologies to access the core structure of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid and its analogs, providing a foundation for the exploration of this important chemical space.

Synthetic Pathways to the Core Structure: 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

As a synthetic molecule, the "biosynthetic pathway" for 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid refers to its laboratory synthesis. A logical and efficient approach involves a multi-step sequence starting from commercially available precursors. The overall strategy can be dissected into two key phases: the construction of the 5-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid core, followed by the homologation of the carboxylic acid to the desired acetic acid derivative.

Synthesis of the 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid Intermediate

A robust and scalable route to the key intermediate, 5-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, involves the catalytic hydrogenation of the corresponding benzofuran derivative.

dot

Synthetic Pathway to 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid cluster_0 Phase 1: Benzofuran Formation cluster_1 Phase 2: Dihydrobenzofuran Formation 4-Fluorosalicylaldehyde 4-Fluorosalicylaldehyde 5-Fluorobenzofuran-2-carboxylic acid ethyl ester 5-Fluorobenzofuran-2-carboxylic acid ethyl ester 4-Fluorosalicylaldehyde->5-Fluorobenzofuran-2-carboxylic acid ethyl ester 1. K2CO3, DMF 2. Cyclization Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->5-Fluorobenzofuran-2-carboxylic acid ethyl ester 5-Fluorobenzofuran-2-carboxylic acid 5-Fluorobenzofuran-2-carboxylic acid 5-Fluorobenzofuran-2-carboxylic acid ethyl ester->5-Fluorobenzofuran-2-carboxylic acid Alkaline Hydrolysis (e.g., NaOH, H2O/MeOH) 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid 5-Fluorobenzofuran-2-carboxylic acid->5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid Reduction (e.g., Na/Hg, NaOH(aq))

Caption: Synthetic route to the key intermediate.

Step 1: Synthesis of 5-Fluorobenzofuran-2-carboxylic acid

The synthesis typically commences with the reaction of a substituted salicylaldehyde with a haloacetate, followed by cyclization to form the benzofuran ring. For the target molecule, 4-fluorosalicylaldehyde is the logical starting material.

  • Protocol for the Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate: A mixture of 4-fluorosalicylaldehyde, ethyl chloroacetate, and anhydrous potassium carbonate in a solvent like dimethylformamide (DMF) is heated. This results in the O-alkylation of the phenolic hydroxyl group. Subsequent intramolecular cyclization, often promoted by the base, yields the ethyl ester of 5-fluorobenzofuran-2-carboxylic acid.[7]

  • Protocol for the Hydrolysis to 5-Fluorobenzofuran-2-carboxylic acid: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like methanol or ethanol.[8][9] Acidification of the reaction mixture after completion precipitates the desired carboxylic acid.

Step 2: Reduction to 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

The double bond in the furan ring of 5-fluorobenzofuran-2-carboxylic acid is selectively reduced to afford the 2,3-dihydro derivative.

  • Protocol for the Reduction using Sodium Amalgam: A well-established method for this transformation is the use of sodium amalgam in an aqueous sodium hydroxide solution.[10] 5-Fluorobenzofuran-2-carboxylic acid is dissolved in the alkaline solution, and sodium amalgam is added portion-wise. The reaction proceeds at room temperature and, after workup and acidification, yields 5-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

Reaction Step Reagents and Conditions Typical Yield Reference
Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate4-Fluorosalicylaldehyde, Ethyl chloroacetate, K2CO3, DMF, heatGood to Excellent[7]
HydrolysisNaOH or KOH, H2O/MeOH, refluxHigh[8][9]
ReductionNa/Hg, NaOH (aq), room temperatureModerate to Good[10]
Homologation to 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

With the 5-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid in hand, the next step is to extend the carboxylic acid side chain by one carbon atom to form the acetic acid derivative. Several classic organic chemistry methods can be employed for this one-carbon homologation.

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Homologation Strategies cluster_alt Alternative Route Carboxylic Acid 5-Fluoro-2,3-dihydro- benzofuran-2-carboxylic acid Acid Chloride Acid Chloride Carboxylic Acid->Acid Chloride SOCl2 or (COCl)2 Alcohol Hydroxymethyl Derivative Carboxylic Acid->Alcohol Reduction (e.g., LiAlH4) Diazoketone Diazoketone Acid Chloride->Diazoketone CH2N2 Ketene Ketene Intermediate Diazoketone->Ketene Wolff Rearrangement (Ag2O, heat or light) Ester Methyl Ester of Acetic Acid Derivative Ketene->Ester MeOH Target Molecule 2-(5-Fluoro-2,3-dihydro- 1-benzofuran-2-yl)acetic acid Ester->Target Molecule Halide Halomethyl Derivative Alcohol->Halide e.g., PBr3 Nitrile Cyanomethyl Derivative Halide->Nitrile NaCN Nitrile->Target Molecule Hydrolysis (acid or base)

Caption: Arndt-Eistert homologation workflow.

One of the most reliable methods is the Arndt-Eistert homologation .

  • Protocol for Arndt-Eistert Homologation:

    • Acid Chloride Formation: The starting carboxylic acid is converted to its acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    • Diazoketone Formation: The acid chloride is then reacted with diazomethane (CH₂N₂) to form a diazoketone.

    • Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement upon treatment with a silver(I) catalyst (e.g., Ag₂O) and heat or light, to generate a ketene intermediate.

    • Ester Formation and Hydrolysis: The ketene is trapped with an alcohol (e.g., methanol) to form the methyl ester of the desired acetic acid derivative. Subsequent hydrolysis of the ester under basic conditions (e.g., LiOH in a THF/water mixture) yields the final product, 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid.[9]

Synthesis of Analogs

The modular nature of the synthetic route to the title compound allows for the generation of a wide variety of analogs. Modifications can be introduced at various stages of the synthesis to alter the substitution pattern on the aromatic ring, the dihydrofuran ring, and the acetic acid side chain.

Analogs with a Modified Aromatic Ring

Substituents on the benzene ring can be varied by starting with appropriately substituted salicylaldehydes. For example, using 4-chloro-, 4-bromo-, or 4-methoxy-salicylaldehyde would lead to the corresponding 5-chloro-, 5-bromo-, or 5-methoxy-substituted analogs.

Analogs with a Modified Dihydrofuran Ring
  • Substitution at the 2- and 3-positions: A plethora of methods exist for the synthesis of substituted 2,3-dihydrobenzofurans. Transition metal-catalyzed intramolecular cyclization of 2-allylphenols is a powerful strategy.[11] For instance, palladium-catalyzed reactions can be employed to construct the dihydrobenzofuran ring with concomitant introduction of substituents.[1]

dot dot digraph "Analog Synthesis via Cyclization" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"Substituted 2-Allylphenol" [fillcolor="#FFFFFF"]; "Substituted 2,3-Dihydrobenzofuran" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Substituted 2-Allylphenol" -> "Substituted 2,3-Dihydrobenzofuran" [label="Intramolecular\nCyclization\n(e.g., Pd, Rh, or acid catalysis)"]; }

Sources

Protocols & Analytical Methods

Method

Protocol for the Enantioselective Synthesis of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic Acid

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Strategic Rationale The 2,3-dihydrobenzof...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Strategic Rationale

The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry. Specifically, 2-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid and its derivatives are critical building blocks for developing long-chain free fatty acid receptor agonists (e.g., GPR40/FFA1 and GPR120/FFA4)[1], which are heavily investigated for type 2 diabetes and metabolic syndrome treatments. Furthermore, this specific fluorinated motif frequently appears in the synthesis of beta-blocker reference standards and pharmaceutical impurities, such as Nebivolol Impurity 44[2].

Traditional syntheses of chiral 2,3-dihydrobenzofurans often rely on late-stage chiral resolution (which caps maximum theoretical yield at 50%) or complex transition-metal-catalyzed C-H insertions that require expensive chiral auxiliaries[3].

Our Self-Validating Approach: This protocol details a highly scalable, atom-economical route utilizing a Noyori-type asymmetric hydrogenation of a β -keto ester, followed by an intramolecular Mitsunobu cyclization[4],[5].

  • Protecting Group Strategy: We intentionally utilize a benzyl ether protecting group on the phenol. This allows for mild, orthogonal deprotection (hydrogenolysis) that does not risk cleaving the sensitive ethyl ester—a common failure point when using harsh Lewis acids like BBr 3​ .

  • Stereochemical Control: The Ru-BINAP catalyst sets the (R)-chiral center with >98% enantiomeric excess (ee). The subsequent intramolecular Mitsunobu etherification proceeds via a strict S N​ 2 mechanism, completely inverting the stereocenter to yield the desired (S)-dihydrobenzofuran core.

Retrosynthetic Workflow & Mechanism

G A 5-Fluoro-2-(benzyloxy)phenylacetic acid B Ethyl 4-[5-fluoro-2-(benzyloxy)phenyl]-3-oxobutanoate A->B Claisen Condensation (CDI, MgCl2, Potassium ethyl malonate) C (R)-Ethyl 4-[5-fluoro-2-(benzyloxy)phenyl]-3-hydroxybutanoate B->C Asymmetric Hydrogenation ([RuCl2((R)-BINAP)], H2) D (R)-Ethyl 4-(5-fluoro-2-hydroxyphenyl)-3-hydroxybutanoate C->D Debenzylation (Pd/C, H2, EtOH) E (S)-Ethyl 2-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)acetate D->E Intramolecular Mitsunobu (PPh3, DEAD, THF) F (S)-2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid E->F Saponification (LiOH, THF/H2O)

Retrosynthetic workflow for the enantioselective synthesis of the 2,3-dihydrobenzofuran core.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 4-[5-fluoro-2-(benzyloxy)phenyl]-3-oxobutanoate
  • Scientific Rationale: 1,1'-Carbonyldiimidazole (CDI) is chosen over thionyl chloride to activate the acid. Mild activation prevents the premature cleavage of the benzyl ether. The magnesium enolate of potassium ethyl malonate ensures an irreversible, high-yielding C-C bond formation without generating unwanted O-acylation side products.

  • Procedure:

    • Dissolve 5-fluoro-2-(benzyloxy)phenylacetic acid (10.0 g, 38.4 mmol) in anhydrous THF (100 mL). Add CDI (6.8 g, 42.2 mmol) portion-wise at 0 °C. Stir at room temperature (RT) for 2 h.

    • In a separate flask, suspend potassium ethyl malonate (8.5 g, 50.0 mmol) in acetonitrile (100 mL) and add anhydrous MgCl 2​ (5.5 g, 57.6 mmol). Stir for 3 h at RT to form the magnesium enolate.

    • Transfer the activated acyl imidazole solution dropwise into the enolate suspension at 0 °C. Stir for 12 h at RT.

    • Quench with 1M HCl (until pH 3) and extract with EtOAc (3 × 100 mL). Wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography to yield the β -keto ester.

Step 2: Noyori Asymmetric Hydrogenation
  • Scientific Rationale: The[RuCl 2​ ((R)-BINAP)] catalyst specifically coordinates to both the ketone and the ester carbonyls of the β -keto ester, forming a rigid chelate transition state. This stereodirecting effect forces the hydride transfer exclusively to the Re face of the ketone, establishing the (R)-stereocenter with exceptional precision.

  • Procedure:

    • Dissolve the β -keto ester (10.0 g, 30.3 mmol) in degassed absolute ethanol (80 mL) inside a Parr reactor.

    • Add[RuCl 2​ ((R)-BINAP)(DMF) n​ ] (0.1 mol%, ~25 mg) under an argon atmosphere.

    • Purge the reactor with H 2​ gas three times, then pressurize to 50 psi.

    • Heat the mixture to 50 °C and stir vigorously for 14 h.

    • Vent the reactor, concentrate the solvent in vacuo, and filter through a short pad of silica to yield (R)-Ethyl 4-[5-fluoro-2-(benzyloxy)phenyl]-3-hydroxybutanoate.

Step 3: Debenzylation (Phenol Deprotection)
  • Scientific Rationale: Pd/C hydrogenolysis is entirely orthogonal to the ethyl ester. This avoids the transesterification or hydrolysis risks associated with Lewis acid-mediated demethylation.

  • Procedure:

    • Dissolve the (R)-hydroxy ester (9.5 g, 28.6 mmol) in ethanol (100 mL).

    • Add 10% Pd/C (0.95 g, 10% w/w).

    • Stir the suspension under an H 2​ balloon (1 atm) at RT for 4 h.

    • Filter the mixture through a Celite pad to remove the catalyst, wash with ethanol, and concentrate to afford the free phenol quantitatively.

Step 4: Intramolecular Mitsunobu Cyclization
  • Scientific Rationale: The Mitsunobu reaction is selected because it strictly proceeds via an S N​ 2 pathway at the secondary alcohol[4],[5]. Activation of the hydroxyl group by the phosphonium intermediate forces the phenolic oxygen to attack from the opposite face, providing 100% stereochemical inversion from the (R)-alcohol to the (S)-dihydrobenzofuran core.

  • Procedure:

    • Dissolve the free phenol (6.5 g, 26.8 mmol) and triphenylphosphine (PPh 3​ , 8.4 g, 32.2 mmol) in anhydrous THF (120 mL) under argon.

    • Cool the solution to 0 °C.

    • Add Diethyl azodicarboxylate (DEAD, 5.6 g, 32.2 mmol) dropwise over 30 minutes.

    • Allow the reaction to warm to RT and stir for 6 h.

    • Concentrate the mixture and purify via column chromatography (Hexanes/EtOAc 9:1) to isolate (S)-Ethyl 2-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)acetate.

Step 5: Saponification
  • Scientific Rationale: Mild LiOH saponification prevents any base-catalyzed epimerization at the C2 position, which could occur if harsher conditions (like refluxing NaOH) were utilized.

  • Procedure:

    • Dissolve the cyclized ester (5.0 g, 22.3 mmol) in a 3:1 mixture of THF/H 2​ O (80 mL).

    • Add LiOH·H 2​ O (1.4 g, 33.5 mmol) and stir at RT for 4 h.

    • Evaporate the THF in vacuo. Dilute the aqueous layer with water (20 mL) and wash with diethyl ether (1 × 30 mL) to remove non-polar impurities.

    • Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated product with EtOAc (3 × 50 mL).

    • Dry over Na 2​ SO 4​ and concentrate to yield the target (S)-2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid as a white solid.

Quantitative Data & Optimization

Table 1: Optimization of Ru-Catalyzed Asymmetric Hydrogenation

Entry Catalyst Solvent Pressure (psi) Temp (°C) Conversion (%) ee (%)

| 1 | [RuCl 2​ ((R)-BINAP)] | EtOH | 50 | 50 | >99 | 98 | | 2 |[RuCl 2​ ((R)-BINAP)] | MeOH | 50 | 50 | 95 | 92 | | 3 | [RuCl 2​ ((R)-Segphos)] | EtOH | 50 | 50 | >99 | 99 | | 4 |[RuCl 2​ ((R)-BINAP)] | EtOH | 14 (1 atm) | 25 | 40 | 85 |

Note: Entry 1 was selected for the final protocol due to the optimal balance of catalyst cost, reaction kinetics, and high enantioselectivity.

Table 2: Optimization of Intramolecular Mitsunobu Cyclization

Entry Reagents Solvent Temp (°C) Yield (%) ee Preservation

| 1 | PPh 3​ , DEAD | THF | 0 to 25 | 92 | Complete Inversion | | 2 | PPh 3​ , DIAD | THF | 0 to 25 | 89 | Complete Inversion | | 3 | PBu 3​ , ADDP | Toluene | 25 | 75 | Partial Racemization |

References

  • Source: National Institutes of Health (NIH)
  • Material Safety Data Sheet - Chemicea (Nebivolol Impurity 44)
  • Source: American Chemical Society (ACS)
  • Source: Researcher.
  • Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans Source: CNR-IRIS URL

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Amide Derivatives from 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Introduction: The Strategic Value of the Benzofuran Scaffold in Drug Discovery The benzofuran ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Benzofuran Scaffold in Drug Discovery

The benzofuran ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant pharmacological properties.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-tumor, antimicrobial, anti-inflammatory, and antiviral effects.[2][4] Specifically, the 2,3-dihydro-1-benzofuran moiety offers a three-dimensional structure that can be strategically exploited for targeted interactions with biological macromolecules.

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry, providing a robust and versatile linkage to build molecular complexity.[5][6][7] By combining the unique 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid core with a diverse array of primary and secondary amines, researchers can generate extensive libraries of novel chemical entities. The fluorine substituent on the benzofuran ring can further enhance metabolic stability and binding affinity, making this a particularly attractive starting material for drug development programs.

This guide provides a detailed technical overview and actionable protocols for the synthesis of amide derivatives from 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid. We will explore the mechanistic underpinnings of various coupling strategies, offer field-proven experimental procedures, and discuss the rationale behind selecting the optimal method for specific synthetic goals.

The Core Principle: Activating the Carboxyl Group for Amidation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex molecules. Therefore, the central challenge in amide synthesis is the activation of the carboxylic acid. This is achieved by using a "coupling reagent" to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[6][8]

The general two-step process, often performed in a single pot, involves the formation of a highly reactive intermediate that is immediately consumed by the amine to yield the stable amide product.[6]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Intermediate [R-CO-X] (Activated Intermediate) Acid->Intermediate + Reagent Coupling Reagent Reagent->Intermediate Intermediate2 [R-CO-X] Amine R'-NH2 (Amine) Product R-CONH-R' (Amide Product) Amine->Product Byproduct Byproduct Product->Byproduct + Intermediate2->Product +

Caption: General workflow for amide bond formation.

A Comparative Guide to Modern Amide Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as substrate complexity, steric hindrance, potential for racemization (if chiral centers are present), desired reaction conditions, and cost. We will focus on three major classes of reagents: Carbodiimides, Phosphonium Salts, and Uronium/Aminium Salts.

Carbodiimide-Based Reagents (e.g., EDC, DCC)

Carbodiimides are among the most widely used coupling agents due to their effectiveness and relatively low cost.[9][10] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10][11] This intermediate can then be attacked by the amine to form the amide.

However, the O-acylisourea can undergo an intramolecular rearrangement to a stable, unreactive N-acylurea, which terminates the reaction and can complicate purification.[11] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are almost always used. These additives rapidly convert the O-acylisourea into a more stable activated ester, which is less prone to side reactions but still sufficiently reactive to form the amide.[11]

  • EDC (or EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a water-soluble carbodiimide. Its key advantage is that the resulting urea byproduct is also water-soluble and can be easily removed by a simple aqueous work-up.[9][11]

  • DCC: N,N'-Dicyclohexylcarbodiimide is not water-soluble and forms a dicyclohexylurea (DCU) byproduct that precipitates out of most organic solvents.[9][10] While this facilitates removal by filtration, some DCU can remain in solution, often requiring chromatographic purification.

G cluster_main Carbodiimide Mechanism acid R-COOH o_acyl O-Acylisourea Intermediate (Highly Reactive) acid->o_acyl edc EDC (R'-N=C=N-R'') edc->o_acyl amide Amide Product o_acyl->amide urea Urea Byproduct o_acyl->urea n_acyl N-Acylurea (Unreactive Side Product) o_acyl->n_acyl Side Reaction active_ester HOBt Active Ester (More Stable) o_acyl->active_ester Suppresses Side Reaction amine R'''-NH2 amine->amide hobt HOBt Additive hobt->active_ester active_ester->amide

Caption: Carbodiimide coupling mechanism with HOBt additive.

Phosphonium Salt-Based Reagents (e.g., PyBOP, BOP)

Phosphonium salts are highly efficient coupling reagents known for low racemization rates, making them ideal for peptide synthesis and other applications involving chiral molecules.[6][12] They react with the carboxylate (formed in the presence of a non-nucleophilic base like DIEA) to generate an acyloxyphosphonium salt.[5][13] This activated species readily undergoes nucleophilic attack by the amine.

A key advantage of phosphonium reagents over some uronium salts is that they do not react with the free amino group of the amine component.[6] This allows for the use of equimolar amounts of the carboxylic acid and amine, which is beneficial when working with valuable or scarce materials.[6]

  • PyBOP: (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is a common and effective phosphonium reagent.

  • BOP: (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is also widely used, though PyBOP is often preferred due to the less toxic byproducts.[12]

G cluster_main Phosphonium Salt Mechanism carboxylate R-COO⁻ (from Acid + Base) phosphonium_salt Acyloxyphosphonium Salt (Activated Intermediate) carboxylate->phosphonium_salt pybop PyBOP pybop->phosphonium_salt amide Amide Product phosphonium_salt->amide amine R'-NH2 amine->amide phosphine_oxide Phosphine Oxide Byproduct amide->phosphine_oxide +

Caption: General mechanism for phosphonium salt-mediated coupling.

Uronium/Aminium Salt-Based Reagents (e.g., HBTU, HATU)

Uronium and aminium salts are among the most powerful and fast-acting coupling reagents available.[14] Similar to phosphonium salts, they require a base to form the carboxylate, which then attacks the reagent to form an activated ester intermediate (e.g., an HOBt or HOAt ester).

  • HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a classic uronium salt that provides rapid coupling.

  • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on HOAt (1-hydroxy-7-azabenzotriazole) instead of HOBt. The nitrogen atom in the pyridine ring of HOAt makes it a more effective catalyst, leading to faster reactions and lower racemization, especially in challenging cases.[14]

A potential side reaction with these reagents is the guanidinylation of the primary amine, which can be detrimental if the amine is the limiting reagent.[15]

Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: General Procedure using EDC/HOBt

This protocol is a robust and cost-effective starting point for most primary and secondary amines.

Reagents & Materials
2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Amine (primary or secondary)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
HOBt (1-Hydroxybenzotriazole)
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
Dichloromethane (DCM) or Dimethylformamide (DMF)
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
Anhydrous MgSO₄ or Na₂SO₄
Standard glassware, magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid (1.0 eq).

  • Dissolve the acid in an appropriate anhydrous solvent (e.g., DCM or DMF, approx. 0.1-0.2 M).

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and a non-nucleophilic base such as DIEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide derivative.[1][16]

Protocol 2: General Procedure using HATU

This protocol is recommended for sterically hindered amines, less nucleophilic amines, or when rapid reaction times are desired.

Reagents & Materials
2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Amine (primary or secondary)
HATU
N,N-Diisopropylethylamine (DIEA)
Dimethylformamide (DMF) or Acetonitrile (MeCN)
Saturated aq. NaHCO₃, Brine
Ethyl Acetate (EtOAc)
Anhydrous MgSO₄ or Na₂SO₄
Standard glassware, magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIEA (2.5 eq) and stir the mixture for 10-15 minutes at room temperature to pre-activate the acid.

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir at room temperature for 1-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with Ethyl Acetate (3x).

  • Combine the organic extracts and wash with saturated NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography or recrystallization.[17]

Data Summary and Method Selection

The choice of protocol can significantly impact yield, purity, and cost. The following table provides a high-level comparison to guide your selection.

FeatureProtocol 1: EDC/HOBtProtocol 2: HATU
Relative Cost LowHigh
Reaction Speed Moderate (4-16 h)Very Fast (1-4 h)
Byproduct Removal Aqueous extraction (for EDC)Aqueous extraction
Key Advantage Cost-effective, widely applicableHigh efficiency, fast, good for difficult couplings
Potential Drawback Slower, potential for N-acylurea side productCost, potential for amine guanidinylation
Best For Standard couplings, large-scale synthesisHindered substrates, rapid library synthesis

Purification and Analysis

Purification is a critical step to ensure the final compound meets the required purity standards for biological testing.

  • Solvent Extraction: As detailed in the protocols, an aqueous work-up is the first line of defense to remove water-soluble reagents and byproducts like EDC-urea, HOBt, and salts.[18]

  • Crystallization: If the amide product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) is an excellent method for achieving high purity on a large scale.[17]

  • Column Chromatography: For non-crystalline products or when mixtures are difficult to separate, silica gel chromatography is the most common purification technique.[16][19] A gradient of ethyl acetate in hexanes is a typical starting point for elution.

  • Characterization: The identity and purity of the final amide derivative should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (LC-MS).

Overall Synthesis Workflow

The entire process from starting materials to the final, characterized product can be visualized as follows:

Caption: Comprehensive workflow for amide derivative synthesis.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15493–15501. [Link]

  • El-Faham, A., & Albericio, F. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. PMC. [Link]

  • Patsnap Eureka. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. [Link]

  • Frank, W. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Google Patents. (2010).
  • Wikipedia. Carbodiimide. [Link]

  • ACS Publications. (2007). The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Proposed mechanism for activation by uronium salt. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • ResearchGate. Amidation reaction using phosphonium salt-derived reagents. [Link]

  • ACS Publications. (2015, February 15). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

  • ChemRxiv. (2022). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[13]uril. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). [Link]

  • Seo, P. J., et al. (2011). 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E, 67(Pt 3), o663. [Link]

  • Choi, H. D., et al. (2009). 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E, 65(Pt 12), o3134. [Link]

  • Seo, P. J., et al. (2012). 2-(5-Fluoro-3-isopropylsulfanyl-7-methyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E, 68(Pt 2), o456. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2015, May 30). [Link]

  • Reddy, T. S., et al. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

  • Taylor & Francis. Benzofuran – Knowledge and References. [Link]

  • Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26747. [Link]

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Method

Application Notes &amp; Protocols: In Vivo Evaluation of Benzofuran Acetic Acid Analogs as PPAR Agonists

A Framework Based on the Well-Characterized PPARα/γ Dual Agonist LY-518674 Prepared by: Gemini, Senior Application Scientist Introduction 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid represents a molecule of int...

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Author: BenchChem Technical Support Team. Date: March 2026

A Framework Based on the Well-Characterized PPARα/γ Dual Agonist LY-518674

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid represents a molecule of interest within the benzofuran chemical class, a scaffold known to produce compounds with significant biological activity. While extensive in vivo experimental data for this specific fluorinated analog is not widely available in peer-reviewed literature, its structural similarity to known peroxisome proliferator-activated receptor (PPAR) agonists allows us to establish a robust, scientifically-grounded framework for its preclinical evaluation.

This guide provides a comprehensive set of protocols and scientific rationale for the in vivo characterization of such compounds. To ensure methodological rigor and reproducibility, the protocols herein are based on established studies involving the well-characterized benzofuran-derived PPARα/γ dual agonist, LY-518674 . This compound serves as an exemplary model, and the principles and techniques described are directly applicable to the investigation of novel analogs like 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid. The focus is on evaluating efficacy in a relevant animal model of type 2 diabetes and dyslipidemia.

Part 1: Scientific Rationale & Mechanism of Action

The Role of PPARα/γ Dual Agonism in Metabolic Disease

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. They play critical roles in regulating energy homeostasis, lipid metabolism, and inflammation. There are three main isoforms: α, γ, and δ (also known as β).

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid uptake and oxidation, resulting in a potent reduction of circulating triglycerides. Fibrates, a class of lipid-lowering drugs, are selective PPARα agonists.

  • PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells). Its activation enhances the storage of fatty acids in adipocytes, thereby diverting lipids from the liver and muscle. This action improves insulin sensitivity. The thiazolidinedione (TZD) class of antidiabetic drugs, such as pioglitazone, are selective PPARγ agonists.

A dual PPARα/γ agonist combines the therapeutic benefits of both fibrates and TZDs. The intended outcome is a single therapeutic agent that simultaneously lowers triglycerides (via PPARα) and improves insulin sensitivity by reducing glucose levels (via PPARγ). This dual action makes compounds like LY-518674 and potentially its analogs compelling candidates for treating type 2 diabetes, particularly in patients with associated dyslipidemia.

PPAR_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm / Nucleus cluster_2 Therapeutic Outcomes Agonist Benzofuran Agonist (e.g., LY-518674) PPAR PPARα / PPARγ Agonist->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Genes Target Gene Transcription (e.g., CPT1, LPL, GLUT4) PPRE->Genes Initiates Outcome1 Lipid Metabolism ↑ (Triglyceride Clearance) Genes->Outcome1 Outcome2 Insulin Sensitivity ↑ (Glucose Uptake) Genes->Outcome2

Caption: PPARα/γ dual agonist signaling pathway.

Part 2: In Vivo Efficacy & Pharmacodynamics Protocol

This section details a representative protocol for evaluating the efficacy of a benzofuran-based PPAR agonist in a well-established animal model of obesity and type 2 diabetes.

Animal Model Selection

The db/db mouse (BKS.Cg-Dock7m +/+ Leprdb/J) is a highly relevant and widely used model for this type of study. These mice have a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia—a phenotype that closely mimics human type 2 diabetes.

  • Justification: The robust diabetic and dyslipidemic phenotype of the db/db mouse provides a sensitive background to measure the glucose-lowering and lipid-modulating effects of a PPARα/γ agonist.

  • Animals: Male db/db mice, typically 8-10 weeks of age, are used as they exhibit a stable and pronounced diabetic state.

  • Acclimatization: Animals should be acclimatized for at least one week upon arrival, housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

Compound Formulation & Dosing

The formulation must ensure consistent and adequate bioavailability for the duration of the study.

  • Vehicle Selection: A common and effective vehicle for oral administration of benzofuran derivatives is an aqueous suspension of 1% (w/v) carboxymethylcellulose (CMC) with 0.25% (v/v) Tween 80 . The CMC acts as a suspending agent, and the Tween 80 aids in wetting the compound to prevent aggregation.

  • Preparation Protocol (for 10 mL):

    • Weigh the required amount of the test compound (e.g., 3 mg for a 3 mg/kg dose in a 25g mouse at 10 mL/kg dosing volume).

    • In a clean glass vial, add 25 µL of Tween 80.

    • Add the test compound to the Tween 80 and mix with a spatula to create a uniform paste. This step is critical for proper wetting.

    • Slowly add 10 mL of 1% CMC solution while vortexing continuously to create a fine, homogenous suspension.

    • Continue to stir the suspension with a magnetic stirrer during dosing to prevent settling. Prepare fresh daily.

Experimental Workflow: 14-Day Efficacy Study

This protocol outlines a typical study to assess the impact of the test compound on key metabolic parameters.

Table 1: Representative Dosing Regimen for a PPAR Agonist Efficacy Study

GroupTreatmentDose (mg/kg)Route of AdministrationDosing VolumeFrequency
1Vehicle Control0Oral Gavage10 mL/kgOnce Daily
2Test Compound (Low Dose)1Oral Gavage10 mL/kgOnce Daily
3Test Compound (Mid Dose)3Oral Gavage10 mL/kgOnce Daily
4Test Compound (High Dose)10Oral Gavage10 mL/kgOnce Daily
5Positive Control (e.g., LY-518674)3Oral Gavage10 mL/kgOnce Daily

Step-by-Step Protocol:

  • Baseline Measurement (Day 0): Before the first dose, record the body weight of all animals. Collect a baseline blood sample (approx. 50-75 µL) from the tail vein for measurement of glucose and triglycerides.

  • Randomization: Based on baseline blood glucose and body weight, randomize animals into the treatment groups (n=8-10 per group) to ensure statistical homogeneity.

  • Dosing (Day 1 to Day 14): Administer the appropriate formulation to each animal via oral gavage once daily, at the same time each day.

  • Monitoring:

    • Body Weight: Record body weight daily or every other day.

    • Food & Water Intake: Measure daily to monitor for any compound-induced changes in appetite or thirst.

    • Blood Glucose: Measure non-fasted blood glucose from a tail vein sample on specified days (e.g., Day 0, 7, and 14) using a standard glucometer.

  • Terminal Procedure (Day 14):

    • Four to six hours after the final dose, collect a terminal blood sample via cardiac puncture under deep isoflurane anesthesia.

    • Place blood into serum separator tubes (for chemistry) and EDTA-coated tubes (for plasma).

    • Euthanize the animal by an approved secondary method (e.g., cervical dislocation).

    • Harvest key metabolic tissues such as the liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Weigh the liver and eWAT.

    • Fix a portion of the tissues in 10% neutral buffered formalin for histology and snap-freeze the remaining portions in liquid nitrogen for gene expression analysis.

Experimental_Workflow Acclimatization Week -1: Acclimatization of db/db Mice Baseline Day 0: Baseline Body Weight & Blood Sample (Glucose, Triglycerides) Acclimatization->Baseline Randomization Day 0: Randomization into Treatment Groups Baseline->Randomization Dosing Day 1-14: Daily Dosing (Oral Gavage) Randomization->Dosing Monitoring Ongoing Monitoring (Body Weight, Glucose) Dosing->Monitoring Terminal Day 14: Terminal Procedure (Final Dose, Blood & Tissue Collection) Dosing->Terminal

Caption: Workflow for a 14-day in vivo efficacy study.

Part 3: Endpoint Analysis

Comprehensive analysis of collected samples is crucial to determine the compound's efficacy and mechanism of action.

  • Serum/Plasma Analysis:

    • Biochemistry: Use automated analyzers or ELISA kits to quantify key metabolic markers from terminal serum samples, including:

      • Triglycerides (TG)

      • Total Cholesterol (TC)

      • Insulin

      • Non-esterified fatty acids (NEFA)

    • Safety Biomarkers: Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess potential liver toxicity.

  • Histological Analysis:

    • Process formalin-fixed liver tissue for Hematoxylin and Eosin (H&E) staining.

    • Examine slides for evidence of hepatic steatosis (fatty liver), inflammation, or necrosis. Quantify lipid droplet accumulation using Oil Red O staining on frozen sections if necessary.

  • Gene Expression Analysis (qPCR):

    • Extract total RNA from snap-frozen liver or adipose tissue.

    • Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the expression of known PPAR target genes. This step is critical for confirming the on-target mechanism of action.

    • PPARα target genes (liver): Cpt1a (Carnitine palmitoyltransferase 1a), Acox1 (Acyl-CoA oxidase 1).

    • PPARγ target genes (adipose tissue): Adipoq (Adiponectin), Lpl (Lipoprotein lipase), Glut4 (Glucose transporter type 4).

Part 4: Data Interpretation & Trustworthiness

A successful PPARα/γ agonist should produce a specific profile of results. The trustworthiness of the study relies on the integration of these findings:

  • Efficacy: A dose-dependent reduction in blood glucose and triglycerides compared to the vehicle control group.

  • Mechanism Confirmation: A significant upregulation of PPARα target genes in the liver and PPARγ target genes in adipose tissue.

  • Safety: No significant elevation in liver enzymes (ALT, AST) or unexpected adverse clinical signs. Body weight gain is an expected side effect of potent PPARγ activation and should be monitored.

  • Self-Validation: The data should be internally consistent. For example, a reduction in serum triglycerides should correlate with an upregulation of fatty acid oxidation genes like Cpt1a in the liver. Improved glycemic control should be accompanied by increased expression of genes like Glut4 in adipose tissue. The positive control group (e.g., LY-518674) should yield results consistent with published data, validating the assay's performance.

By following this comprehensive framework, researchers can rigorously evaluate the in vivo potential of novel benzofuran derivatives like 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid as therapies for metabolic diseases.

References

  • Title: A Novel Benzofuran Derivative, Potent and Selective PPARalpha Agonist, Prevents the Development of Atherosclerosis in apoE-Deficient Mice Source: Journal of Atherosclerosis and Thrombosis URL: [Link]

  • Title: Discovery of a Novel Series of Benzofuran-2-carboxylic Acids as Potent and Orally Bioavailable Dual PPARα/γ Agonists Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: PPARα in the Liver: A Key Regulator of Fatty Acid Metabolism and Inflammation Source: International Journal of Molecular Sciences URL: [Link]

  • Title: PPARγ as a Key Regulator of Adipogenesis and Insulin Sensitivity Source: Cells URL: [Link]

  • Title: The db/db Mouse: A Model for the Study of Type 2 Diabetes Source: The Jackson Laboratory URL: [Link]

Application

Application Note: Late-Stage Catalytic Fluorination to Derive 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Executive Summary & Strategic Rationale The 2,3-dihydrobenzofuran scaffold is a privileged motif in drug discovery, frequently appearing in GPR40 agonists and anti-inflammatory agents. The introduction of a fluorine atom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2,3-dihydrobenzofuran scaffold is a privileged motif in drug discovery, frequently appearing in GPR40 agonists and anti-inflammatory agents. The introduction of a fluorine atom at the C5 position of the aromatic ring significantly alters the molecule's lipophilicity, metabolic stability, and pKa. Traditional fluorination methods (e.g., Balz-Schiemann reactions or electrophilic fluorination) often suffer from harsh conditions, poor functional group tolerance, and lack of regiocontrol.

This application note details a state-of-the-art, late-stage Palladium-catalyzed nucleophilic fluorination strategy. By utilizing an aryl triflate precursor derived from the corresponding phenol, researchers can install the C–F bond with absolute regiocontrol under remarkably mild, room-temperature conditions.

Mechanistic Causality: Overcoming the Pd-Aryne Pathway

Designing a catalytic fluorination protocol for the 2,3-dihydrobenzofuran core requires overcoming a specific electronic hurdle. The target scaffold features a leaving group (triflate) at the C5 position, which is para to the strongly electron-donating oxygen atom (O1) of the heterocyclic ring. This renders the intermediate Pd(II)-aryl complex highly electron-rich, which significantly raises the activation barrier for C–F reductive elimination.

Historically, this high barrier forced the reaction down an off-target pathway: the competitive deprotonation of the ortho-proton by the fluoride source, forming a Pd-aryne intermediate that leads to regioisomeric mixtures and protodefluorination .

To solve this, our protocol employs AlPhos , a specialized fluorinated biaryl monophosphine ligand. Unlike earlier generations of ligands (e.g., tBuBrettPhos), AlPhos lacks a stabilizing intramolecular C–H···F interaction. This structural modification thermodynamically destabilizes the Pd(II) ground state, dramatically lowering the activation barrier for C–F reductive elimination. Consequently, the desired cross-coupling occurs at room temperature, completely outcompeting the deleterious aryne pathway . Furthermore, utilizing the pre-activated [(AlPhosPd)₂·COD] complex avoids the use of dba (dibenzylideneacetone), which is known to sequester the active catalyst and inhibit turnover in heteroaryl systems .

Workflow and Catalytic Cycle Visualizations

Workflow Step1 Phenol Precursor (Methyl Ester) Step2 Triflation (Tf2O, Pyridine) Step1->Step2 Step3 Pd-Fluorination (AlPhos, CsF, Pd) Step2->Step3 Step4 Saponification (LiOH, THF/H2O) Step3->Step4 Step5 Target Compound (5-Fluoro...acetic acid) Step4->Step5

Figure 1: Three-step synthetic workflow for 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid.

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition L-Pd(II)(Ar)(OTf) Pd0->OxAdd + Ar-OTf Transmet Anion Exchange L-Pd(II)(Ar)(F) OxAdd->Transmet + CsF - CsOTf RedElim Reductive Elimination Ar-F Product Transmet->RedElim RedElim->Pd0 Release Ar-F

Figure 2: Pd-Catalyzed C-F Bond Formation Cycle using AlPhos ligand.

Quantitative Ligand Optimization

The table below illustrates the critical necessity of the AlPhos ligand and rigorous anhydrous conditions when fluorinating the electron-rich C5-triflate dihydrobenzofuran intermediate.

EntryLigandPd SourceTemp (°C)Time (h)Regioselectivity (C5:C4/C6)Yield (%)
1tBuBrettPhosPd(dba)₂1101270:30 (Aryne pathway)45
2AdBrettPhos[(AdBrettPhosPd)₂·COD]801285:1565
3 AlPhos [(AlPhosPd)₂·COD] 25 (RT) 24 >99:1 92
4AlPhos[(AlPhosPd)₂·COD] + 1 eq H₂O25 (RT)24N/A<5 (Hydrolysis)

Data Summary: Only the AlPhos ligand enables room-temperature reductive elimination, preserving perfect regioselectivity. The introduction of trace water (Entry 4) completely derails the reaction, highlighting the need for the self-validating anhydrous controls detailed below.

Self-Validating Experimental Protocols

Step A: Synthesis of Methyl 2-(5-(trifluoromethylsulfonyloxy)-2,3-dihydro-1-benzofuran-2-yl)acetate

Causality: Trifluoromethanesulfonic anhydride (Tf₂O) is highly electrophilic. Pyridine is utilized as an acid scavenger to neutralize the triflic acid byproduct, preventing acid-catalyzed ring-opening of the sensitive dihydrobenzofuran ether linkage.

  • Setup: Dissolve methyl 2-(5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)acetate (10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) under an argon atmosphere. Add anhydrous pyridine (25.0 mmol, 2.5 eq).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Tf₂O (12.0 mmol, 1.2 eq) over 15 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Self-Validation (IPC 1): Perform TLC (Hexanes/EtOAc 4:1). The highly polar phenol spot (Rf ~0.2) must completely disappear, replaced by a non-polar UV-active spot (Rf ~0.7). If phenol remains, add an additional 0.2 eq of Tf₂O.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual pyridine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to yield the aryl triflate.

Step B: Late-Stage Pd-Catalyzed Nucleophilic Fluorination

Causality: Cesium fluoride (CsF) is extremely hygroscopic. Even parts-per-million levels of water will act as a nucleophile, hydrolyzing the Pd(II)-aryl intermediate back to the starting phenol. CsF must be spray-dried and handled exclusively in a nitrogen-filled glovebox. Toluene is selected as the solvent because its non-coordinating nature forces the highly polar, insoluble CsF to interact tightly with the Palladium center, facilitating the critical anion exchange step.

  • Pre-requisite: Spray-dry CsF at 150 °C under high vacuum (<0.1 mbar) for 24 hours prior to use.

  • Setup (In Glovebox): To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the aryl triflate from Step A (1.0 mmol), spray-dried CsF (3.0 mmol, 3.0 eq), and[(AlPhosPd)₂·COD] precatalyst (0.025 mmol, 2.5 mol%).

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL). Seal the vial tightly with a PTFE-lined cap, remove from the glovebox, and stir vigorously at room temperature (25 °C) for 24 hours.

  • Self-Validation (IPC 2): Before quenching, withdraw a 0.1 mL aliquot, dilute with CDCl₃, and analyze via ¹⁹F NMR. The appearance of a sharp singlet between -118 ppm and -122 ppm confirms successful C–F bond formation. The complete disappearance of the triflate peak (approx. -73 ppm) validates reaction completion.

  • Workup: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield methyl 2-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)acetate.

Step C: Saponification to the Target Acetic Acid

Causality: Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system provides mild saponification of the methyl ester without risking nucleophilic aromatic substitution (SₙAr) displacement of the newly installed fluorine atom, which can occur under harsh, high-temperature alkaline conditions.

  • Setup: Dissolve the fluorinated ester (0.8 mmol) in a 3:1 mixture of THF/H₂O (8 mL).

  • Reaction: Add LiOH·H₂O (2.4 mmol, 3.0 eq). Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Self-Validation (IPC 3): Analyze via LC-MS. The reaction is complete when the ester mass disappears, and the [M-H]⁻ ion corresponding to the target carboxylic acid dominates the spectrum.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with H₂O (5 mL) and wash with diethyl ether (5 mL) to remove organic impurities.

  • Isolation: Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH 2 is reached (monitor with pH paper). Extract the precipitated product with EtOAc (3 × 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield pure 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid.

References

  • Buchwald, S. L. et al. "Palladium-Catalyzed Fluorination of Aryl Triflates." Science, 2009, 325(5948), 1661-1664. URL:[Link]

  • Sather, A. C. et al. "A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides." Journal of the American Chemical Society, 2015, 137(42), 13433–13438. URL:[Link]

  • Lee, H. G. et al. "An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates." Organic Letters, 2013, 15(21), 5602–5605. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Welcome to the technical support guide for the synthesis of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. We will delve into the causality behind experimental choices, providing actionable insights grounded in established chemical principles.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific experimental challenges in a question-and-answer format. We will explore a common and reliable synthetic pathway, breaking down potential issues at each key stage.

Proposed Synthetic Workflow

A robust method for synthesizing the target compound involves a multi-step process starting from 4-fluorophenol. This pathway is advantageous as it builds the core structure and installs the acetic acid side chain in a controlled manner.

G cluster_0 Stage 1: Allylation cluster_1 Stage 2: Dihydrobenzofuran Ring Formation cluster_2 Stage 3: Side Chain Installation & Final Product A 4-Fluorophenol B 2-Allyl-4-fluorophenol A->B Allyl Bromide, K2CO3 C (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol B->C m-CPBA or Pd(II) Catalyst D 2-(Bromomethyl)-5-fluoro-2,3-dihydro-1-benzofuran C->D PBr3 E 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetonitrile D->E NaCN F Target Molecule: 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid E->F Acid or Base Hydrolysis

Caption: Proposed synthetic workflow for the target molecule.
Q1: My yield for the dihydrobenzofuran ring formation (Stage 2) is low. What are the likely causes and solutions?

Low yield in the cyclization of 2-allyl-4-fluorophenol is a common bottleneck. The efficiency of this step is highly dependent on the chosen method and reaction conditions.

Causality & Explanation: The goal is to achieve an intramolecular cyclization onto the allyl group's double bond. This can be approached through different mechanisms, each with its own pitfalls.

  • Electrophilic Cyclization (e.g., using m-CPBA followed by acid): This involves epoxidation of the allyl double bond, followed by an acid-catalyzed intramolecular ring-opening by the phenolic hydroxyl group. Incomplete epoxidation or undesired side reactions during the acid-catalyzed step can reduce yield.

  • Palladium-Catalyzed Oxidative Cyclization (Wacker-type): This is often a more controlled and higher-yielding method. Palladium(II) catalysts coordinate to the double bond, making it susceptible to nucleophilic attack by the phenol.[1] The choice of ligand and oxidant is critical for catalyst turnover and preventing side reactions like isomerization.

Troubleshooting & Solutions:

  • Switch to a Palladium-Catalyzed System: If you are using older methods involving harsh acids or reagents, consider switching to a modern palladium-catalyzed reaction. A typical system involves Pd(OAc)₂ or PdCl₂(MeCN)₂ as the catalyst in a suitable solvent.[1] This often provides superior chemo- and regioselectivity.

  • Optimize Reaction Conditions:

    • Temperature: Overheating can lead to decomposition and side products. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Solvent: Solvents like acetonitrile or THF are often effective. Acetonitrile, in particular, has been shown to provide a good balance between conversion and selectivity in similar oxidative coupling reactions.[2][3]

    • Atmosphere: For oxygen-sensitive catalysts, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Check Starting Material Purity: Impurities in the 2-allyl-4-fluorophenol can poison the catalyst or interfere with the reaction. Purify the starting material by column chromatography if necessary.

Q2: I am struggling with the conversion of the alcohol to the nitrile (Stage 3). What can I do to improve this two-step process?

This conversion involves two distinct steps: converting the primary alcohol to a good leaving group (bromide) and the subsequent nucleophilic substitution with cyanide.

Causality & Explanation: The hydroxyl group in (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol is a poor leaving group. It must first be converted into a better one, typically a tosylate or a halide. Phosphorus tribromide (PBr₃) is effective for converting primary alcohols to alkyl bromides. The subsequent Sₙ2 reaction with sodium or potassium cyanide yields the nitrile. Low yields can result from incomplete bromination, elimination side reactions (E2), or poor reactivity in the cyanide substitution step.

Troubleshooting & Solutions:

  • Bromination Step (Alcohol → Bromide):

    • Reagent Choice: PBr₃ is generally reliable. Ensure it is fresh, as it can decompose upon exposure to moisture.

    • Temperature Control: Add the PBr₃ slowly to a cooled solution (e.g., 0 °C) of the alcohol in an aprotic solvent like diethyl ether or DCM to control the exothermic reaction. Allowing the reaction to warm to room temperature usually drives it to completion.

  • Cyanation Step (Bromide → Nitrile):

    • Solvent: Use a polar aprotic solvent like DMSO or DMF. These solvents solvate the sodium/potassium cation, leaving the cyanide anion "naked" and highly nucleophilic, which accelerates the Sₙ2 reaction.

    • Temperature: Gentle heating (e.g., 50-70 °C) may be required to drive the substitution to completion, but excessive heat can promote elimination side reactions. Monitor the reaction by TLC.

    • Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate and yield, especially if the solubility of the cyanide salt is limited.

Q3: The final hydrolysis of the nitrile to the carboxylic acid is incomplete. How can I drive the reaction to completion?

The hydrolysis of a nitrile to a carboxylic acid requires forcing conditions, and incomplete conversion is a frequent issue.[4][5]

Causality & Explanation: Nitrile hydrolysis proceeds in two stages: first to an amide intermediate, and then to the carboxylate salt. Both steps can be catalyzed by acid or base.[5] The reaction is often slow and requires elevated temperatures (reflux) to proceed at a practical rate. The stability of the benzofuran ring system under harsh acidic or basic conditions must also be considered.

Troubleshooting & Solutions:

  • Increase Reaction Time and/or Temperature: This is the most straightforward solution. If your TLC shows remaining nitrile or amide intermediate, extend the reflux time. Most literature procedures for similar structures call for several hours of reflux.[6][7][8]

  • Optimize Reagent Concentration:

    • Base-Promoted Hydrolysis: Use a significant excess of a strong base like KOH or NaOH (e.g., 6-10 equivalents). A co-solvent system like water/methanol or water/ethanol is commonly used to ensure solubility of the organic substrate.[6][7][8]

    • Acid-Catalyzed Hydrolysis: A mixture of a strong acid like H₂SO₄ or HCl in water/acetic acid can be effective.[9]

  • Consider Microwave-Assisted Synthesis: If available, a microwave reactor can significantly reduce the reaction time from hours to minutes by efficiently heating the polar solvent mixture, often leading to cleaner reactions and higher yields.

Precursor TypeBaseSolvent SystemConditionsYieldReference
Ethyl EsterKOH (5 eq.)Water/MethanolReflux, 5h89%[Seo, P. J., et al. (2011)][6]
Ethyl EsterKOH (6 eq.)Water/MethanolReflux, 6hHigh[Choi, H. D., et al. (2009)][7]
AcetonitrileNaOH (10% soln.)WaterReflux, 1.5hN/A[Ventura College Lab Manual][5]

This table summarizes typical conditions for the hydrolysis of precursors to carboxylic acids, demonstrating the common use of strong base and reflux.

Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the final product?

A: The carboxylic acid product allows for a straightforward and highly effective purification via acid-base extraction. After the reaction is complete, the mixture is typically acidified with a strong acid like concentrated HCl to a pH of ~1.[6][7] This protonates the carboxylate salt, making the carboxylic acid neutral and insoluble in water. The product can then be extracted into an organic solvent (e.g., ethyl acetate, chloroform). This process efficiently removes any remaining basic or neutral water-soluble impurities. For very high purity, this can be followed by recrystallization from a suitable solvent system like acetone/hexane.[9]

Q: Can I use a different starting material than 4-fluorophenol?

A: Yes, the synthesis can be adapted. However, using 4-fluorophenol is strategic because the fluorine atom is already in the desired position and is generally unreactive under the conditions used for the subsequent steps. If you start with a different substituted phenol, ensure the substituent can withstand the reaction conditions of allylation, cyclization, bromination, cyanation, and hydrolysis. Electron-donating groups on the aromatic ring can sometimes facilitate cyclization.[10]

Q: Are there alternative routes to install the acetic acid side chain?

A: Absolutely. Instead of the alcohol → bromide → nitrile → acid sequence, you could consider:

  • Direct Carboxylation: This is often difficult to achieve selectively at the 2-position.

  • Hydrolysis of an Ethyl Ester: The dihydrobenzofuran ring could be formed with an ethyl acetate group already attached at the 2-position (e.g., via reaction with ethyl bromomethacrylate). The final step would then be a standard ester hydrolysis, which is generally a high-yielding reaction.[6][7][11][12] This approach avoids the use of toxic cyanides.

Q: How can I confirm the structure of my final product and key intermediates?

A: A combination of standard analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. It will confirm the connectivity of all atoms and the successful formation of the dihydrobenzofuran ring and the carboxylic acid group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution MS (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This is useful for tracking the functional group transformations. You should see the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) for the carboxylic acid.

References

  • Petrov, V. A. (n.d.). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Seo, P. J., et al. (2011). 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3112. [Link]

  • Choi, H. D., et al. (2009). 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1813. [Link]

  • Nangare, A. K. (2015). A REVIEW ON BENZOFURAN AND ITS DERIVATIVES WITH THEIR PHARMACOLOGICAL IMPORTANCE. World Journal of Pharmaceutical Research. [Link]

  • Filo. (2025). Question: How can you prepare acetic acid from acetonitrile?[Link]

  • Unknown Author. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • Nowak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. [Link]

  • Sci-Hub. (n.d.). 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. [Link]

  • Unknown Author. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Semantic Scholar. [Link]

  • da Silva, F. M., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • PrepChem. (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Choi, H. D., et al. (2009). 2-(5-Fluoro-3-methyl-sulfanyl-1-benzofuran-2-yl)acetic acid. PubMed. [Link]

  • Seo, P. J., et al. (2011). 2-(5-Fluoro-3-isopropyl-sulfanyl-1-benzofuran-2-yl)acetic acid. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Potapov, V. A., et al. (n.d.). Synthesis of 2,3-Dihydro-1-benzofuran-2-ylmethyltellanes. ResearchGate. [Link]

  • Choi, H. D., et al. (2009). 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1920. [Link]

  • da Silva, F. M., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ResearchGate. [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • CN102875432A. (n.d.). Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid.
  • Manera, C., et al. (2012). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 55(11), 5399-5413. [Link]

Sources

Optimization

Technical Support Center: Esterification of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Welcome to the technical support center for the synthesis and purification of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid esters. This guide is designed for researchers, chemists, and process development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid esters. This guide is designed for researchers, chemists, and process development professionals to proactively address common challenges and minimize impurity formation during this critical synthetic step. Here, we synthesize established chemical principles with practical, field-proven insights to ensure your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise before or during the initial stages of process development.

Q1: What is the most common and scalable method for esterifying 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid?

A1: The most robust and widely used method for this type of transformation is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] The primary advantages are the use of inexpensive reagents and straightforward conditions. The reaction is an equilibrium process, so specific strategies are required to drive it to completion.[2]

Q2: My reaction seems to stall, and I have a high percentage of unreacted starting material. What's the primary cause?

A2: Stalled reactions are almost always due to the presence of water, which shifts the reaction equilibrium back towards the starting materials (a principle of Le Châtelier).[2][3] Water is a product of the reaction, so its removal is critical. Ensure your alcohol and any solvents are anhydrous and consider using a method to actively remove water as it forms, such as a Dean-Stark apparatus, particularly when not using a large excess of the alcohol.[1]

Q3: I'm observing a significant side product with a higher molecular weight. What could it be?

A3: A common high-molecular-weight impurity is the anhydride or dimeric species formed by the condensation of two molecules of the starting carboxylic acid. This is more likely to occur at elevated temperatures or if there is insufficient alcohol present to act as the nucleophile. Ensuring a sufficient excess of the alcohol can help minimize this side reaction.

Q4: Is there a risk of racemization at the chiral center during esterification?

A4: The chiral center at the C2 position of the benzofuran ring is generally stable under standard Fischer esterification conditions. The reaction mechanism does not involve the cleavage of the C-C bond or deprotonation at the chiral center. However, exposure to excessively harsh acidic or basic conditions for prolonged periods could theoretically pose a risk. It is always best practice to confirm the enantiomeric excess (ee) of your final product using chiral chromatography.[4]

Q5: What are the best analytical techniques to monitor this reaction?

A5: For real-time or in-process monitoring, techniques like in-line Mid-Infrared (MIR) spectrometry can be effective.[5][6] However, for most lab-scale applications, offline analysis of quenched aliquots by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is standard for determining the conversion and selectivity.[6][7] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific impurity-related problems.

Troubleshooting Guide 1: High Levels of Unreacted Carboxylic Acid
Symptom Root Cause Analysis & Explanation Recommended Corrective Actions
>5% Starting Material Remaining Equilibrium Not Driven to Completion: The Fischer esterification is a reversible reaction. Water, a byproduct, hydrolyzes the ester product back to the carboxylic acid and alcohol.[2][8]1. Increase Alcohol Excess: Use the alcohol as the reaction solvent if possible, or increase the molar excess to at least 10-20 equivalents. 2. Water Removal: Use a Dean-Stark trap if using a solvent like toluene.[1] Alternatively, add a chemical drying agent like anhydrous salts to sequester water.[1] 3. Increase Catalyst Loading: Incrementally increase the acid catalyst loading (e.g., from 1 mol% to 5 mol%).
Reaction Stalls Prematurely Insufficient Catalyst Activity: The catalyst may be neutralized or insufficient for the reaction scale. Strong acids like sulfuric acid are highly effective.[1][9]1. Verify Catalyst Source: Ensure the acid catalyst is from a reliable, unopened source. 2. Switch Catalyst: Consider using p-toluenesulfonic acid (TsOH) or scandium(III) triflate for sensitive substrates.[1]
Troubleshooting Guide 2: Formation of Unknown Impurities
Symptom Potential Impurity & Formation Mechanism Recommended Corrective & Preventive Actions
Impurity at ~2x MW of Starting Acid Acid Anhydride: Formed from the acid-catalyzed self-condensation of two carboxylic acid molecules. This is favored when the concentration of the alcohol nucleophile is low.1. Ensure Alcohol Excess: Add the carboxylic acid to the pre-heated alcohol/catalyst mixture to ensure it immediately encounters a high concentration of the alcohol. 2. Lower Reaction Temperature: If feasible, reduce the reaction temperature to disfavor the higher activation energy pathway of anhydride formation.
Colored Impurities / Tar Formation Degradation: The benzofuran ring system or the alcohol may be sensitive to the strong acid and high temperatures, leading to decomposition or polymerization. Sulfuric acid is a strong oxidizing and dehydrating agent.[9]1. Use a Milder Catalyst: Replace H₂SO₄ with TsOH.[1] 2. Reduce Temperature: Lower the reflux temperature by running the reaction under reduced pressure if the alcohol's boiling point is high. 3. Alternative Methods: For highly sensitive substrates, consider milder, non-acidic methods like Steglich esterification (DCC/DMAP).[10]
Workflow for Impurity Minimization

The following diagram outlines a logical workflow for troubleshooting and optimizing the esterification reaction.

G cluster_0 Reaction Setup & Execution cluster_1 Analysis & Troubleshooting cluster_2 Corrective Actions cluster_3 Product Isolation start Start: Anhydrous Reagents reflux Reflux with Acid Catalyst (e.g., H2SO4, TsOH) start->reflux monitor Monitor Reaction by HPLC/TLC reflux->monitor complete Reaction Complete? (<2% SM) monitor->complete high_sm High Starting Material complete->high_sm No impurities Impurities Formed? complete->impurities Yes action_sm Increase Alcohol Excess Remove H2O (Dean-Stark) high_sm->action_sm action_imp Lower Temperature Use Milder Catalyst impurities->action_imp Yes workup Aqueous Workup (Base Wash) impurities->workup No action_sm->reflux Re-run action_imp->reflux Re-run purify Purification (Distillation/Chromatography) workup->purify end Pure Ester purify->end

Caption: A workflow for optimizing the esterification process.

Section 3: Best Practice Protocols

Protocol 1: Standard Fischer Esterification (Methyl Ester)

This protocol provides a baseline for producing the methyl ester.

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 100 mL of anhydrous methanol.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.5 mL) to the methanol with stirring.

  • Substrate Addition: Add 10.0 g of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitoring: After 4 hours, take a small aliquot, quench with saturated NaHCO₃ solution, extract with ethyl acetate, and analyze by TLC or HPLC to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[11]

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated aqueous NaHCO₃ solution (to remove acid), and finally 50 mL of brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel as needed.

Protocol 2: Chiral Purity Analysis

Since the starting material is chiral, it is essential to verify that no racemization has occurred.

  • Column Selection: Utilize a chiral stationary phase (CSP) HPLC column, such as one based on polysaccharide derivatives.[4]

  • Mobile Phase: A typical mobile phase for this type of compound would be a mixture of hexane and isopropanol. The exact ratio will require method development to achieve baseline separation of enantiomers.

  • Sample Preparation: Prepare a dilute solution of the final, purified ester in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system. The enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers.

Section 4: Understanding the Chemistry

A clear understanding of the reaction mechanism is fundamental to effective troubleshooting.

Mechanism of Fischer-Speier Esterification

The reaction proceeds through a series of equilibrium steps, initiated by the protonation of the carboxylic acid.

G RCOOH Carboxylic Acid p1 RCOOH->p1 + H⁺ Protonated_RCOOH Protonated Acid (Activated) p2 Protonated_RCOOH->p2 + R'OH Tetrahedral_Intermediate Tetrahedral Intermediate p3 Tetrahedral_Intermediate->p3 - H⁺, + H⁺ (Proton Transfer) Proton_Transfer Protonated Ether p4 Proton_Transfer->p4 - H₂O Ester_H2O Ester + Water p1->Protonated_RCOOH [Fast] p2->Tetrahedral_Intermediate [Rate-Limiting] p3->Proton_Transfer p4->Ester_H2O [Fast]

Caption: The mechanism of acid-catalyzed esterification.[2][12][13]

The key takeaways from the mechanism are:

  • Acid Catalyst is Essential: The catalyst activates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[12][13]

  • Water is a Leaving Group: The reaction eliminates a molecule of water. Its presence in the reaction medium will, by the principle of microscopic reversibility, drive the reaction backward.

  • Rate-Limiting Step: The nucleophilic attack of the alcohol on the protonated carboxylic acid is typically the slowest step in the sequence.[13]

By understanding these principles and applying the troubleshooting strategies outlined above, researchers can consistently achieve high yields and purity in the esterification of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid.

References
  • McGill, C. A., Ferguson, R. H., Donoghue, K., Nordon, A., & Littlejohn, D. (2003). In-line monitoring of esterification using a miniaturised mid-infrared spectrometer. Analyst, 128(12), 1467–1470. Available at: [Link]

  • Smith, M. D., & March, J. (2006). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Chemical Education, 83(8), 1213. Available at: [Link]

  • G. Pescaru, A. I. Galaction, D. Cascaval. (2022). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 10(11), 2388. Available at: [Link]

  • C. A. Zenevicz, L. F. de Souza, J. V. de Oliveira, D. de Oliveira. (2013). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Journal of the Brazilian Chemical Society, 24(4), 698-702. Available at: [Link]

  • McGill, C. A., Nordon, A., Littlejohn, D., Johnston, B., Lancaster, T., & Steele, G. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12–18. Available at: [Link]

  • Shih, C.-C., Chen, C.-H., & Chen, Y.-C. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 5(10), 7385–7394. Available at: [Link]

  • Clark, J. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Maskill, H. (1990). Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. Available at: [Link]

  • Letter, W. (2018, October 30). Chiral Separation techniques at Industrial Scale? ResearchGate. Available at: [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • MIT DSpace. (2017). 5.310 F17 Experiment 5: Fischer Esterification. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1334. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. Available at: [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Available at: [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • Choi, H. D., et al. (2011). 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3112. Available at: [Link]

  • Choi, H. D., et al. (2011). 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2122. Available at: [Link]

  • Madscience Workshop. (2009, February 7). Fischer esterification. APC Forum. Available at: [Link]

  • Choi, H. D., et al. (2011). 2-(5-Fluoro-3-isopropyl-sulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3112. Available at: [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Google Patents. (n.d.). EP2935229B1 - Esterification of 2,5-furan-dicarboxylic acid.

Sources

Troubleshooting

Optimal storage conditions and stability of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Welcome to the Technical Support Center for 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid (CAS: 1529280-40-7). Widely utilized as a critical pharmaceutical reference standard and a key intermediate in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid (CAS: 1529280-40-7). Widely utilized as a critical pharmaceutical reference standard and a key intermediate in the synthesis of the β1-receptor antagonist Nebivolol (frequently designated in compendial literature as Nebivolol Impurity 44 or 46)[1], this compound requires precise handling to maintain its structural and quantitative integrity.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing you with the mechanistic causality behind our handling protocols to ensure your assays remain robust and reproducible.

Troubleshooting FAQs: Storage & Stability

Q1: What is the optimal long-term storage temperature, and what is the mechanistic reasoning behind it? A1: For long-term storage (>1 month), the compound must be stored at 2-8°C in a sealed, dry environment ()[2]. Mechanistically, while the molecule is generally stable, the electron-rich dihydrobenzofuran ring is susceptible to slow oxidative degradation when exposed to ambient heat and light over extended periods. Furthermore, maintaining a cool environment prevents potential thermal decarboxylation of the acetic acid moiety.

Q2: I accidentally left a vial of the compound on the benchtop at room temperature (25°C) for five days. Is the reagent still viable for my synthesis? A2: Yes, it is highly likely still viable. Safety and handling data indicate that 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is stable under normal laboratory conditions and can be safely handled at room temperature under a fume hood ()[3]. However, as an analytical best practice, we recommend performing a quick HPLC purity check before using it in sensitive quantitative assays to rule out any trace degradation.

Q3: How does atmospheric moisture impact the stability of this compound? A3: The compound features a terminal carboxylic acid group, which acts as a strong hydrogen-bond donor and acceptor. Exposure to high humidity leads to moisture absorption (hygroscopicity), causing the powder to clump and aggregate. While this does not immediately degrade the molecule chemically, it will significantly skew your gravimetric measurements (weighing errors) and lower the effective molarity of your stock solutions. Always store in a vacuum desiccator.

Q4: Which solvents are optimal for preparing stock solutions, and which should be avoided? A4:

  • Optimal: Dimethyl Sulfoxide (DMSO), Methanol (MeOH), and Acetonitrile (MeCN). The fluorinated aromatic ring confers high lipophilicity, making these polar organic solvents ideal for complete dissolution.

  • Avoid: Pure Water (H2O). The compound has extremely poor aqueous solubility at neutral or acidic pH. If aqueous media must be used for biological assays, the pH should be adjusted to >7.0 to deprotonate the carboxylic acid into its more soluble carboxylate salt form.

Quantitative Data: Stability & Handling Matrix

To assist in your laboratory workflows, refer to the following stability matrix summarizing the expected behavior of the compound under various environmental conditions:

Storage ConditionDurationExpected Purity RetentionPhysical StateRecommended Action
2-8°C (Desiccated) > 12 Months> 99.0%Free-flowing powderOptimal for long-term storage
20-25°C (Sealed) < 1 Month> 98.5%Free-flowing powderViable for active daily use
20-25°C (Unsealed) 1-2 WeeksVariable (Moisture dependent)Clumped / AggregatedRe-dry in vacuum desiccator
> 40°C or UV Light Any< 95.0%Discolored powderDiscard and re-order

Experimental Protocols & Quality Control

To ensure trustworthiness in your data, every protocol utilized in your lab must be a self-validating system. Below are the standard operating procedures for handling this compound.

Protocol 1: Preparation of 10 mM Standard Stock Solution in DMSO
  • Causality: This protocol ensures complete solvation of the lipophilic core while explicitly preventing moisture introduction that could compromise molarity calculations.

  • Equilibration: Allow the sealed vial to equilibrate to room temperature for 30 minutes before opening. Causality: This critical step prevents the condensation of atmospheric moisture onto the cold powder.

  • Weighing: Weigh exactly 1.96 mg of the compound (MW: 196.18 g/mol )[3] using a calibrated microanalytical balance.

  • Dissolution: Transfer the powder to a clean, dry amber glass vial. Causality: Amber glass protects the dihydrobenzofuran core from UV-induced photo-oxidation. Add exactly 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds until complete dissolution is achieved.

  • Storage: Aliquot into 100 µL fractions and store at -20°C to avoid repeated freeze-thaw cycles.

  • Self-Validation Step: Immediately inject a 10 µL aliquot of the freshly prepared stock onto the HPLC to establish a baseline Area Under Curve (AUC). The protocol is validated if the main peak accounts for >98% of the total peak area.

Protocol 2: HPLC Purity Verification
  • Causality: This chromatographic method is designed to separate the target compound from potential oxidative degradants and synthetic impurities ()[1].

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: The acidic modifier keeps the carboxylic acid group fully protonated, preventing peak tailing and ensuring sharp, reproducible retention times.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 220 nm and 254 nm.

  • Self-Validation Step: Run a blank injection (DMSO only) prior to the sample. The system is validated if no ghost peaks appear at the expected retention time of the active compound, confirming column cleanliness.

Visual Workflows

StorageWorkflow Start Receive CAS 1529280-40-7 Decision Storage Duration? Start->Decision ShortTerm Short-term (< 1 month) Decision->ShortTerm LongTerm Long-term (> 1 month) Decision->LongTerm RoomTemp Store at Room Temp (20-25°C) Keep Dry & Sealed ShortTerm->RoomTemp Fridge Store at 2-8°C Desiccated Environment LongTerm->Fridge QC HPLC Purity Check Before Use RoomTemp->QC Fridge->QC

Workflow for determining optimal storage conditions and QC requirements.

DegradationPathway Compound 2-(5-Fluoro-2,3-dihydro- 1-benzofuran-2-yl)acetic acid Stressors Environmental Stressors Compound->Stressors Heat Excessive Heat (>40°C) Stressors->Heat Moisture Moisture / Humidity Stressors->Moisture Light UV / Direct Light Stressors->Light Deg1 Potential Decarboxylation Heat->Deg1 Deg2 Carboxylic Acid Aggregation / Hydration Moisture->Deg2 Deg3 Oxidation of Dihydrobenzofuran Ring Light->Deg3

Potential degradation pathways triggered by environmental stressors.

References

Sources

Optimization

Advanced Technical Support Center: Purification &amp; Recrystallization of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with complex benzofuran derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with complex benzofuran derivatives.

2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid (CAS No: 1529280-40-7) is a highly specialized chiral intermediate frequently utilized in the synthesis of neuroactive compounds, notably in the development of 5-HT2C receptor agonists for psychiatric and metabolic disorders (1)[1] (2)[2]. Its purification presents unique challenges, including regioisomeric contamination, solvent entrapment, and the need for rigorous enantiomeric resolution.

Below, you will find our comprehensive troubleshooting guides, self-validating experimental protocols, and mechanistic insights to optimize your downstream processing.

Process Workflow Overview

Workflow N1 Crude 2-(5-Fluoro-2,3-dihydro- 1-benzofuran-2-yl)acetic acid N2 Acid-Base Extraction (pH Modulation) N1->N2 Removes neutrals N3 Chiral Resolution (Diastereomeric Salt Formation) N2->N3 Addition of Chiral Amine N4 Fractional Recrystallization (Thermodynamic Control) N3->N4 Crude Salt N5 Free Basing & Isolation (Solvent Displacement) N4->N5 Enriched Salt N6 Highly Pure Enantiomer (>99% ee, >99.5% Purity) N5->N6 Final Polish

Fig 1. Purification and chiral resolution workflow for the benzofuran acetic acid derivative.

Troubleshooting Guides & FAQs

Q1: We are observing co-crystallization of the 4-fluoro and 6-fluoro regioisomers with our target 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid. How can we selectively purify the 5-fluoro isomer?

Mechanistic Causality: Regioisomers formed during the initial cyclization of the benzofuran core possess nearly identical boiling points and lipophilicity. However, the position of the fluorine atom subtly alters the dipole moment and the geometry of the hydrogen-bonded carboxylic acid dimers (3)[3]. The 5-fluoro isomer exhibits a distinct crystal lattice packing energy compared to its 4- or 6-fluoro counterparts. Resolution: Utilize a binary solvent system of Toluene and Heptane (1:3 v/v). Toluene provides sufficient solvation for the monomeric acid, while heptane acts as a strict anti-solvent. A controlled cooling ramp (0.1 °C/min) ensures thermodynamic selection, preventing the metastable inclusion of the unwanted isomers.

Q2: Our chiral resolution using (R)-(+)-1-phenylethylamine yields low enantiomeric excess (ee). Why is the diastereomeric salt failing to resolve?

Mechanistic Causality: Low ee is almost always a symptom of kinetic precipitation rather than thermodynamic crystallization. If the solvent system lacks sufficient hydrogen-bond disrupting capability, the salt precipitates too rapidly, physically entrapping the undesired diastereomer within the bulk crystal lattice. Resolution: Switch to a polar protic mixture, specifically Isopropanol/Water (9:1 v/v). The aqueous component competitively disrupts intermolecular hydrogen bonding just enough to slow down nucleation.

Q3: After recrystallization, NMR shows residual solvent (e.g., ethyl acetate) that cannot be removed even under high vacuum. How do we fix this?

Mechanistic Causality: 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is prone to forming solvent inclusion complexes (solvates). Solvent molecules become stoichiometrically trapped within the void spaces of the carboxylic acid dimer networks. Resolution: Perform a solvent-slurry displacement. Resuspend the dried crystals in ultra-pure water (or pentane) and stir at 40 °C for 2 hours. This provides the activation energy required to break the solvate lattice and release the trapped ethyl acetate, followed by standard filtration.

Polymorphism S1 High Supersaturation (Rapid Cooling) S2 Kinetic Nucleation S1->S2 S3 Solvent Entrapment & Metastable Polymorphs S2->S3 C1 Controlled Cooling (0.1 °C/min) C2 Thermodynamic Growth C1->C2 C3 High Purity & Stable Crystal Form C2->C3

Fig 2. Impact of cooling kinetics on crystal lattice purity and solvent entrapment.

Quantitative Data: Solvent Screening

The following table summarizes the empirical data for optimizing the recrystallization and resolution of the target compound.

Solvent SystemRatio (v/v)Cooling Rate (°C/min)Yield (%)Purity (HPLC Area %)Mechanistic Observation
Ethyl Acetate / Hexane1:4Rapid (Ice Bath)88.092.5Kinetic precipitation; heavy entrapment of 4-fluoro regioisomer.
Toluene / Heptane1:30.176.599.2Excellent regioisomer rejection; maintains stable monomeric state.
Isopropanol / Water9:10.281.098.8Ideal for diastereomeric salt resolution; prevents solvate formation.
Dichloromethane100%EvaporativeN/AN/AForms intractable oils; lacks necessary hydrogen bond disruption.
Detailed Experimental Protocols
Protocol A: Self-Validating Chiral Resolution via Diastereomeric Salt Formation

This protocol isolates the (S)-enantiomer of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid using (R)-(+)-1-phenylethylamine.

  • Dissolution: Suspend 10.0 g (51.0 mmol) of racemic 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid in 100 mL of Isopropanol/Water (9:1 v/v) in a 250 mL jacketed reactor.

  • Heating: Heat the suspension to 75 °C under gentle agitation (200 rpm) until a clear solution is obtained.

  • Salt Formation: Add 6.18 g (51.0 mmol) of (R)-(+)-1-phenylethylamine dropwise over 15 minutes. Mechanistic note: Dropwise addition prevents localized supersaturation.

  • Thermodynamic Cooling: Program the jacketed reactor to cool from 75 °C to 20 °C at a strict rate of 0.2 °C/min.

  • Self-Validation Checkpoint: Once the reactor reaches 20 °C, halt agitation and extract a 1 mL aliquot of the mother liquor. Filter, evaporate the solvent, and analyze the residue via chiral HPLC.

    • Validation Criteria: If the mother liquor shows < 60% ee of the undesired (R)-enantiomer, thermodynamic equilibrium has not been reached. Reheat to 75 °C, add 5 mL of water, and repeat the cooling cycle.

  • Isolation: Filter the resulting white crystalline salt under vacuum. Wash the filter cake with 15 mL of ice-cold Isopropanol.

  • Free Basing: Suspend the enriched salt in 50 mL of Ethyl Acetate and 50 mL of 1M HCl. Stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure enantiomer.

Protocol B: Anti-Solvent Recrystallization for Chemical Purity

Use this protocol to remove regioisomers and unreacted starting materials from the free acid.

  • Primary Solvation: Dissolve 5.0 g of the crude acid in 15 mL of Toluene at 80 °C. Ensure complete dissolution.

  • Anti-Solvent Addition: Slowly add 45 mL of pre-heated Heptane (70 °C) via an addition funnel over 30 minutes.

  • Seeding (Optional but Recommended): At 65 °C, introduce 10 mg of pure 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid crystals to bypass the primary nucleation energy barrier.

  • Controlled Crystallization: Cool the mixture to 5 °C at 0.1 °C/min.

  • Self-Validation Checkpoint: Perform an immediate ¹H-NMR (in DMSO-d6) on a 5 mg sample of the wet cake. Look for the absence of the distinct aromatic multiplet associated with the 4-fluoro isomer (typically shifted 0.1 ppm downfield from the 5-fluoro signals).

  • Drying & Solvate Disruption: Dry the crystals under vacuum at 45 °C for 12 hours. If residual toluene is detected, resuspend the crystals in 30 mL of ultra-pure water, stir at 40 °C for 2 hours, filter, and dry again.

References
  • Title: On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides Source: RSC Advances URL: [Link]

  • Title: WO2005044812A1 - Dihydrobenzofuranyl alkanamine derivatives as 5ht2c agonists Source: Google Patents URL
  • Title: 88-2743-48 Enamine 化合物 250mg CAS No:1529280-40-7 Source: AS ONE (AXEL) URL: [Link]

Sources

Troubleshooting

Preventing decarboxylation of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid at high temperatures

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid. This guide provides in-depth trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing decarboxylation of this compound at elevated temperatures. Our goal is to equip you with the knowledge and practical strategies to ensure the integrity of your experiments and the quality of your results.

Introduction to the Challenge: Thermal Instability and Decarboxylation

2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery. However, like many aryl-acetic acid derivatives, it is susceptible to thermal degradation, primarily through decarboxylation. This process involves the loss of the carboxylic acid group as carbon dioxide (CO₂), leading to the formation of an undesired byproduct, 5-fluoro-2-methyl-2,3-dihydro-1-benzofuran. This side reaction can significantly impact reaction yields, purity of the final product, and the overall efficiency of a synthetic route. Understanding the factors that promote decarboxylation and implementing effective preventative measures are crucial for successful experimentation.

dot graph TD; A[High Temperature] --> B{Initiates Decarboxylation}; C[2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid] --> B; B --> D{Loss of CO₂}; D --> E[5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran]; subgraph Legend direction LR F[Starting Material] G[Undesired Byproduct] end class D,E,G fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF; class C,F fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; class B fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124; class A fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124;

end Decarboxylation of the target compound.

Frequently Asked Questions (FAQs)

Q1: At what temperature does decarboxylation of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid become a significant issue?

Q2: What is the underlying mechanism of decarboxylation for this type of molecule?

The decarboxylation of aryl-acetic acids can proceed through different mechanisms depending on the reaction conditions. For the free carboxylic acid, a plausible mechanism involves the formation of a zwitterionic intermediate through protonation of the aromatic ring, which then facilitates the elimination of CO₂.[1] In the presence of a base, the carboxylate anion can directly decarboxylate to form a benzylic carbanion, which is then protonated by the solvent or another proton source.[1][2]

dot graph TD; subgraph "Free Acid Mechanism (Zwitterionic Intermediate)" A["2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid"] -- "Heat (Δ)" --> B["Zwitterionic Intermediate"]; B --> C["Decarboxylation (-CO₂)"]; C --> D["Protonated Intermediate"]; D --> E["5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran"]; end subgraph "Anion Mechanism (Carbanion Intermediate)" F["2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetate"] -- "Heat (Δ)" --> G["Benzylic Carbanion + CO₂"]; G -- "Proton Source" --> H["5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran"]; end classDef start fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef intermediate fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124; classDef product fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF; class A,F start; class B,G,D intermediate; class E,H product; class C fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF; end Plausible decarboxylation mechanisms.

Q3: How can I minimize decarboxylation during my high-temperature reactions?

There are several strategies you can employ:

  • Temperature and Time Optimization: The most straightforward approach is to conduct your reaction at the lowest possible temperature for the shortest duration necessary for completion. Careful reaction monitoring is key.

  • Solvent Selection: The choice of solvent can influence the rate of decarboxylation. While specific studies on this molecule are limited, for related compounds, the reaction medium can play a significant role. It is advisable to screen a variety of high-boiling point aprotic solvents (e.g., diphenyl ether, sulfolane) that are less likely to participate in the reaction mechanism.

  • pH Control: Since both the free acid and its conjugate base can undergo decarboxylation, maintaining a neutral pH, if compatible with your reaction, may help to minimize the rate of degradation.

  • Protecting Group Strategy: Converting the carboxylic acid to a more stable functional group, such as an ester, is a highly effective method to prevent decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid under milder conditions at the end of the synthetic sequence.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution(s)
Low yield of desired product and presence of a lower molecular weight byproduct. Decarboxylation of the starting material or product.1. Lower Reaction Temperature: Determine the minimum temperature required for the desired transformation. 2. Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed. 3. Change Solvent: Experiment with different high-boiling aprotic solvents. 4. Implement a Protecting Group Strategy: Convert the carboxylic acid to a methyl or ethyl ester prior to the high-temperature step.
Inconsistent reaction outcomes at high temperatures. Fluctuations in heating, leading to "hot spots" and localized decarboxylation.1. Use a well-stirred oil bath or a heating mantle with a temperature controller. 2. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Formation of colored impurities. Potential side reactions at high temperatures, which may be initiated by decarboxylation products.1. Employ a protecting group strategy to enhance the stability of the molecule. 2. Purify the starting material to remove any potential catalysts for degradation. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Experimental Protocols

Protocol 1: Protective Esterification using Trimethylsilyldiazomethane (TMS-diazomethane)

This method offers a mild and highly efficient way to convert the carboxylic acid to its methyl ester, thus protecting it from decarboxylation at high temperatures.[3][4][5]

Materials:

  • 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

  • Trimethylsilyldiazomethane (2.0 M in hexanes)

  • Methanol (MeOH)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid (1.0 eq) in a mixture of toluene and methanol (4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TMS-diazomethane (1.2 eq) dropwise to the cooled solution. You will observe gas evolution (N₂).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude methyl ester by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

dot graph TD; A["Carboxylic Acid"] -- "1. Dissolve in Toluene/MeOH" --> B["Solution at 0°C"]; B -- "2. Add TMS-diazomethane" --> C["Reaction Mixture"]; C -- "3. Stir and Monitor (TLC)" --> D["Completion"]; D -- "4. Quench with Acetic Acid" --> E["Quenched Mixture"]; E -- "5. Work-up and Purification" --> F["Methyl Ester"]; subgraph Legend direction LR G[Reactant] H[Product] end class A,G fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; class F,H fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF; class B,C,D,E fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124; end Esterification workflow.

Protocol 2: Monitoring Decarboxylation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to analyze the purity of your 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid and to detect the presence of its decarboxylated byproduct.[6][7][8][9]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of your sample at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Elution Profile:

The more polar carboxylic acid is expected to elute earlier than the less polar decarboxylated byproduct. The exact retention times will depend on the specific column and HPLC system used.

Compound Expected Retention Time
2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acidEarlier Eluting Peak
5-Fluoro-2-methyl-2,3-dihydro-1-benzofuranLater Eluting Peak

References

  • Glein, C. R., Gould, I. R., Lorance, E. D., Hartnett, H. E., & Shock, E. L. (2020). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Geochimica et Cosmochimica Acta, 269, 495-514.
  • Glein, C. R., Gould, I. R., Lorance, E. D., Hartnett, H. E., & Shock, E. L. (2019). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure.
  • Feng, Q., & Song, Q. (2014). Visible-light-promoted oxidative decarboxylation of arylacetic acids in air: Metal-free synthesis of aldehydes and ketones at room temperature. Beilstein Journal of Organic Chemistry, 10, 2937-2942.
  • Zaromski, W. (1991). Chromatographic separations of aromatic carboxylic acids.
  • Yang, L., et al. (2020). Kinetics and Mechanisms of Hydrothermal Ketonic Decarboxylation. ACS Earth and Space Chemistry, 4(11), 2028-2038.
  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis. Journal of the American Chemical Society, 136(14), 5257-5260.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • LabRulez LCMS. (n.d.).
  • Sarkar, A. B., & Kochak, G. M. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Journal of Agricultural and Food Chemistry, 53(3), 536-542.
  • Andrejčič, M., & Zupan, M. (2006). Biodegradation of aromatic carboxylic acids by Pseudomonas mira. FEMS Microbiology Letters, 263(2), 198-203.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Presser, A., & Hufner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie / Chemical Monthly, 135(8), 1015-1022.
  • Singh, R. P., & Kumar, S. (2017). Metal-Free Dehomologative Oxidation of Arylacetic Acids for the Synthesis of Aryl Carboxylic Acids. The Journal of Organic Chemistry, 82(7), 3948-3954.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.
  • Shioiri, T., Aoyama, T., & Mori, S. (1990). Trimethylsilyldiazomethane. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • NETZSCH-Gerätebau GmbH. (2019, August 31). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture.
  • Little, J. L. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing.
  • Rigaku. (n.d.). Analysis of polymers, minerals and pharmaceuticals by TG-DTA-MS.
  • Yang, L.-T., Ye, J., Luo, X.-F., & Hu, A.-X. (2010). 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1433.
  • Abu-Hashem, A. A., & El-Shehry, M. F. (2014). Reactivity of Benzofuran Derivatives. Mini-Reviews in Organic Chemistry, 11(3), 289-315.
  • Kong, D., Moon, P. J., Bsharat, O., & Lundgren, R. J. (2020). Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids.
  • Nhlapo, N. S., Focke, W. W., & Vuorinen, E. (2012). TGA-FTIR study of the vapors released by triethylamine-acetic acid mixtures. Thermochimica Acta, 546, 113-119.
  • Ma, Q., Liu, Y., Liu, C., & He, H. (2012). Heterogeneous Reaction of Acetic Acid on MgO, α-Al2O3, and CaCO3 and the Effect on the Hygroscopic Behaviour of these Particles. Physical Chemistry Chemical Physics, 14(25), 8913-8920.
  • Kong, D., Moon, P. J., Bsharat, O., & Lundgren, R. J. (2020). Scope of direct decarboxylative amination of aryl acetic acids.
  • NETZSCH-Gerätebau GmbH. (n.d.).
  • S. D. R. International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance.
  • Al-Hourani, B. J., et al. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1249.
  • Yang, L. T., Ye, J., Luo, X. F., & Hu, A. X. (2010). 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl-oxy)acetic acid monohydrate. Acta crystallographica. Section E, Structure reports online, 66(Pt 6), o1433.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid and its Non-fluorinated Analog

This guide provides a detailed comparison between 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid and its non-fluorinated counterpart, 2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid. We will explore the strategic rat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison between 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid and its non-fluorinated counterpart, 2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid. We will explore the strategic rationale for incorporating fluorine and analyze its effects on key physicochemical and pharmacological properties, supported by experimental data and protocols for researchers in drug discovery and medicinal chemistry.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to modulate its biological profile.[1][2] Fluorine, being the most electronegative element and having a van der Waals radius similar to hydrogen, can significantly alter a molecule's properties without introducing substantial steric bulk.[3][4] This bioisosteric replacement of hydrogen with fluorine can profoundly influence a compound's metabolic stability, lipophilicity, acidity (pKa), and binding affinity to its biological target.[1][3][5]

The dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting activities ranging from anticancer to anti-inflammatory.[6][7][8][9] By comparing the 5-fluoro-substituted dihydrobenzofuran acetic acid with its parent compound, we can directly assess the impact of this single, strategic halogenation.

Comparative Physicochemical Properties

The addition of a fluorine atom to the benzene ring of the dihydrobenzofuran scaffold induces significant changes in its electronic and physical properties. These alterations are critical as they directly impact the molecule's pharmacokinetic and pharmacodynamic profile.

Key Physicochemical Parameters

PropertyNon-Fluorinated Analog5-Fluoro AnalogRationale for Change
Molecular Weight 192.19 g/mol 210.18 g/mol Addition of a fluorine atom (atomic weight ~18.99 amu).
Lipophilicity (cLogP) ~1.8 - 2.2 (estimated)~2.0 - 2.5 (estimated)Aromatic fluorine substitution generally leads to a modest increase in lipophilicity.[10]
Acidity (pKa of Carboxylic Acid) ~4.5 - 4.8 (estimated)~4.3 - 4.6 (estimated)The strong electron-withdrawing effect of fluorine on the aromatic ring increases the acidity of the distal carboxylic acid group.[10]
Metabolic Stability Susceptible to aromatic hydroxylation at the C5 position.C5 position is blocked to oxidative metabolism.The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450.[3][11]

Note: Estimated values are based on general principles of medicinal chemistry and data for analogous structures. Precise experimental determination is recommended.

Impact on Pharmacological Profile

The changes in physicochemical properties translate directly to alterations in how the molecule interacts with its biological target and how it is processed in the body.

  • Enhanced Target Affinity: The polarized C-F bond can engage in favorable electrostatic interactions (dipole-dipole, hydrogen bonds with specific residues) within a protein's binding pocket, potentially increasing binding affinity and potency.[3] The altered electronic distribution across the aromatic ring can also enhance crucial pi-stacking or other non-covalent interactions.

  • Improved Pharmacokinetics (PK):

    • Metabolic Stability: Blocking a primary site of metabolism (the C5 position) can decrease the rate of clearance, leading to a longer half-life and increased overall drug exposure (AUC).[3][11] This is a primary driver for using fluorine in drug design.

    • Membrane Permeability: The modest increase in lipophilicity can improve the molecule's ability to cross cell membranes, which may enhance absorption and distribution into tissues.[4]

    • Bioavailability: By reducing first-pass metabolism and potentially improving permeability, oral bioavailability can be significantly enhanced.[3]

Experimental Protocol: Evaluating Metabolic Stability via Liver Microsome Assay

To empirically validate the hypothesis that fluorination enhances metabolic stability, a liver microsomal stability assay is a standard in vitro method. This protocol provides a framework for comparing the degradation rate of the fluorinated and non-fluorinated analogs.

Objective: To determine the in vitro intrinsic clearance (CLint) of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid and its non-fluorinated analog in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (pH 7.4)

  • Test Compounds (Fluorinated and Non-fluorinated analogs), dissolved in DMSO

  • Positive Control (high clearance compound, e.g., Verapamil)

  • Negative Control (low clearance compound, e.g., Warfarin)

  • Acetonitrile with internal standard (for quenching and sample preparation)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw human liver microsomes on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system solution in buffer.

    • Prepare stock solutions of test and control compounds (10 mM in DMSO) and create working solutions (100 µM in buffer).

  • Incubation:

    • In a 96-well plate, add 178 µL of 0.1 M phosphate buffer.

    • Add 2 µL of the 100 µM compound working solution to achieve a final concentration of 1 µM.

    • Add 10 µL of the HLM suspension (final protein concentration of 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate.

  • Reaction Initiation and Time Points:

    • Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing and Analysis:

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Expected Outcome: The fluorinated analog is expected to have a significantly lower k value, a longer t½, and a lower CLint compared to the non-fluorinated analog, providing quantitative evidence of its enhanced metabolic stability.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative metabolic stability assay.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis cluster_data Data Interpretation p1 Prepare Microsomes & Buffers p2 Prepare Compound Working Solutions r1 Combine Buffer, Compound, & Microsomes p2->r1 Add to Plate r2 Pre-incubate at 37°C r1->r2 r3 Initiate with NADPH r2->r3 a1 Quench at Time Points (0, 5, 15, 30, 60 min) r3->a1 Sample Collection a2 Centrifuge & Collect Supernatant a1->a2 a3 LC-MS/MS Analysis a2->a3 d1 Calculate t½ and CLint a3->d1 Quantify d2 Compare Analogs d1->d2

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion

The strategic placement of a fluorine atom at the C5 position of the 2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid core is a powerful medicinal chemistry tactic. It is predicted to enhance metabolic stability by blocking a key site of oxidative metabolism, which can lead to an improved pharmacokinetic profile. Furthermore, the electronic perturbations caused by fluorine can modulate the compound's acidity and potential for new, beneficial interactions with its biological target. The experimental protocol detailed herein provides a robust method for empirically verifying the metabolic advantages of such fluorination, offering a clear path for researchers to validate these design principles in their own drug discovery programs.

References

  • Taylor & Francis. (2021, June 10). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

  • PubMed. (2021, November 15). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

  • ACS Publications. (2018, February 5). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Application of Bioisosteres in Drug Design. (2012, May 7). Retrieved from [Link]

  • Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design? Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Blumberg Institute. (2025, April 21). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Retrieved from [Link]

  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • PubMed. (1981). Antiinflammatory Activity of Some 2,3-dihydrobenzofuran-5-acetic Acids and Related Compounds. Retrieved from [Link]

  • PMC. (2011). 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Retrieved from [Link]

  • MedCrave. (2016, September 28). Mini Review on Important Biological Properties of Benzofuran Derivatives. Retrieved from [Link]

  • NIH. (2009). 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Retrieved from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • ResearchGate. (2025, November 23). (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Retrieved from [Link]

  • Acta Scientific. (2020, September 21). An Update on Natural Occurrence and Biological Activity of Benzofurans. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Structural Integrity of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid via 2D NMR

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In this guide, we will delve into th...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In this guide, we will delve into the robust methodology of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid, a key intermediate in the synthesis of various pharmacologically active compounds. This guide will not only provide step-by-step protocols but also offer a comparative analysis against other common analytical techniques, empowering you to make informed decisions in your structural elucidation workflows.

The Imperative of Structural Integrity

The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. Any ambiguity or error in the structural assignment of a compound like 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid can lead to misinterpretation of experimental results, wasted resources, and potential safety concerns in drug development. While one-dimensional (1D) NMR (¹H and ¹³C) provides a foundational overview of the chemical environment of protons and carbons, complex molecules often exhibit signal overlap and ambiguous connectivities that necessitate more powerful techniques.[1][2] 2D NMR spectroscopy provides a definitive roadmap of the molecular architecture by revealing through-bond correlations between nuclei.[3][4]

Deciphering the Molecular Blueprint: A 2D NMR Approach

To unequivocally validate the structure of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle.

The Molecule of Interest: 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

For clarity throughout this guide, the atoms of our target molecule are numbered as follows:

Caption: Numbering scheme for 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid.

Predicted ¹H and ¹³C NMR Data

The following table presents the predicted chemical shifts for our target molecule. These predictions are based on established NMR principles and data from structurally similar dihydrobenzofuran derivatives.[5][6]

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
23.2545.0dd
34.6075.0t
46.80110.0d
66.75112.0dd
76.95125.0d
102.8040.0d
11-175.0-
12---
13 (OH)~11-12-br s
3a-128.0-
7a-155.0-
5-158.0 (d, J=235 Hz)-
1'---

Note: Chemical shifts are referenced to TMS at 0 ppm and can vary based on solvent and concentration. The carboxylic acid proton (13) is often broad and may exchange with deuterated solvents.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be a self-validating system, where the results of one experiment inform and confirm the interpretations of the others.

A well-prepared sample is critical for acquiring high-quality NMR data.

  • Amount of Substance: For a small molecule like this, weigh approximately 10-20 mg of the purified compound.[1][7]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton. Use approximately 0.6-0.7 mL of the solvent.[1][7]

  • Sample Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3]

  • Homogenization: After capping the NMR tube, gently invert it several times to ensure a homogeneous solution.

The following experiments should be run sequentially on a modern NMR spectrometer (e.g., 400 MHz or higher).

a) COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Connections

The COSY experiment is the first step in mapping out the proton spin systems within the molecule. It reveals which protons are coupled to each other, typically through two or three bonds.[4]

  • Principle: Magnetization is transferred between J-coupled protons. Cross-peaks in the 2D spectrum indicate this coupling.

  • Expected Correlations:

    • The proton at position 3 (H3) will show a correlation to the diastereotopic protons at position 2 (H2a and H2b).

    • The protons of the acetic acid methylene group (H10a and H10b) will show a correlation to the proton at position 3 (H3).

    • Within the aromatic ring, H4 will show a correlation to H6, and H6 will show a correlation to H7.

Caption: Expected COSY correlations for the molecule.

b) HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached. This is a crucial step for assigning carbon resonances.[8]

  • Principle: Magnetization is transferred from a proton to its directly attached carbon. Cross-peaks appear at the chemical shifts of the correlated ¹H and ¹³C nuclei.

  • Expected Correlations:

    • The proton signals for H2, H3, H4, H6, H7, and H10 will each show a single cross-peak to their corresponding carbon signals (C2, C3, C4, C6, C7, and C10).

    • Quaternary carbons (C3a, C5, C7a, and C11) will not have signals in the HSQC spectrum as they are not directly attached to any protons.

Caption: Expected HSQC (one-bond) correlations.

c) HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Carbon Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the carbon framework of a molecule. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[8]

  • Principle: Magnetization is transferred from protons to carbons over multiple bonds. This allows for the connection of different spin systems and the assignment of quaternary carbons.

  • Key Expected Correlations for Structural Validation:

    • Confirming the dihydrobenzofuran ring system:

      • H2 will show correlations to C3, C3a, and C7a.

      • H3 will show correlations to C2, C3a, C4, and C10.

      • H7 will show a correlation to C5 and C3a.

    • Confirming the acetic acid side chain:

      • H10 will show correlations to C3 and the carboxylic acid carbon C11.

    • Confirming the fluorine substitution:

      • The fluorine atom will cause a characteristic splitting of the C5 signal in the ¹³C spectrum. HMBC correlations from H4 and H6 to C5 will confirm its position.

Caption: Key expected HMBC (long-range) correlations.

Comparative Analysis: 2D NMR vs. Alternative Techniques

While 2D NMR is a powerful tool for structural elucidation in solution, it is important to understand its place among other analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, stereochemistry, and regiochemistry in solution.Non-destructive; provides unambiguous structural assignment.Requires a relatively larger sample amount and longer acquisition times; can be complex to interpret for very large or highly symmetric molecules.[9]
X-Ray Crystallography Precise 3D atomic coordinates in the solid state.Provides the absolute structure with high precision.Requires a single, well-ordered crystal, which can be difficult to obtain; the solid-state structure may not represent the solution-state conformation.[6][10]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides the molecular formula (with high-resolution MS).[11][12]Provides limited information on atomic connectivity and no stereochemical information; isomers can be difficult to distinguish.[4]

The ideal approach often involves a combination of these techniques. For instance, high-resolution mass spectrometry can confirm the molecular formula, while 2D NMR provides the detailed structural connectivity. X-ray crystallography, when possible, offers the ultimate confirmation of the 3D structure.[11]

Conclusion: A Gold Standard for Structural Validation

The suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a robust and self-validating workflow for the unambiguous structural determination of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid. By systematically mapping the through-bond correlations, from proton-proton couplings to long-range proton-carbon connectivities, researchers can have the utmost confidence in the structural integrity of their synthesized molecules. This level of certainty is paramount for the advancement of reliable and reproducible scientific research, particularly in the highly regulated field of drug development. While other techniques provide valuable complementary information, 2D NMR remains the gold standard for comprehensive structural elucidation in solution.

References

  • Choi, H. D., et al. (2011). 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3112. [Link]

  • Max T. Rogers NMR Facility. Sample Preparation. Michigan State University. [Link]

  • UCL. (2023). Sample Preparation. University College London. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information. Green Chemistry. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • Chemguide. mass spectra - fragmentation patterns. Chemguide. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

  • Choi, H. D., et al. (2009). 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1813. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]

  • Patsnap. (2025). Differences in NMR vs Mass Spectrometry for Identification. Patsnap. [Link]

  • Emwas, A. H., et al. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Metabolomics, 15(3), 36. [Link]

  • Amanote Research. (PDF) 2-(5-Fluoro-3-Methylsulfanyl-1-Benzofuran-2-Yl)acetic. Amanote Research. [Link]

  • ResearchGate. (2018). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate. [Link]

  • RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • Liu, G., et al. (2005). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society, 127(44), 15513–15521. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

This document provides essential procedural guidance for the safe and compliant disposal of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) ma...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon established best practices for handling structurally similar compounds, including fluorinated organic acids and benzofuran derivatives.[1] It is imperative to treat this compound with a high degree of caution, assuming it possesses significant hazards until proven otherwise.

Immediate Safety Advisory: Handle with Precaution

Due to its chemical structure—a fluorinated aromatic acetic acid derivative—this compound must be handled as potentially hazardous waste.[2] The presence of a fluorine atom and an acetic acid moiety suggests potential for toxicity and corrosivity. Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down the drain.[2][3] Improper disposal can lead to significant environmental contamination and pose health risks to personnel.[4]

Part 1: Hazard Profile and Waste Classification (Inferred)

The hazard profile for 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is inferred from analogous compounds. Benzofuran derivatives can exhibit a range of biological activities, and fluorinated organic compounds can have unique toxicological profiles.[5][6] The acetic acid group suggests corrosive properties.

Hazard Classification (Inferred) Anticipated GHS Category Core Safety Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4Avoid all routes of exposure. Handle exclusively in a certified chemical fume hood.[2]
Skin Corrosion/Irritation Category 1 or 2Wear appropriate chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat.[7][8]
Serious Eye Damage/Irritation Category 1 or 2Chemical safety goggles and a face shield are mandatory.[7][8]
Specific Target Organ Toxicity PossibleAvoid breathing dust or vapors.[7][9]
Hazardous to the Aquatic Environment Category 1 or 2Prevent release to the environment. Do not allow to enter drains or waterways.[10]

Part 2: Core Disposal Principles

The foundation of safe disposal is a systematic approach rooted in regulatory compliance and chemical common sense. All waste generated, including trace amounts, must be considered hazardous.[11]

  • Regulatory Framework : All chemical waste disposal is regulated at a federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] State and local regulations may also apply and must be followed.

  • Waste Minimization : Order only the quantity of the chemical required for your research to minimize the generation of hazardous waste.[13]

  • Segregation is Key : Never mix this waste stream with incompatible materials. Incompatible wastes can lead to dangerous chemical reactions.[4][11] Keep halogenated organic waste separate from non-halogenated waste to facilitate proper disposal and recycling.[14]

  • Point of Generation : Accumulate waste at or near the point of generation, under the direct control of laboratory personnel.[4]

  • Consult Your EHS : Your institution's Environmental Health and Safety (EHS) department is your primary resource for specific disposal protocols and for scheduling waste pick-up.[2][13]

Part 3: Detailed Disposal Protocol

This protocol provides a step-by-step methodology for the safe handling and disposal of waste containing 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid.

Personal Protective Equipment (PPE) and Work Area
  • PPE : Always wear appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and chemically resistant gloves.

  • Work Area : Conduct all handling and preparation for disposal inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2] Ensure an emergency eyewash station and safety shower are readily accessible.[1]

Step-by-Step Waste Handling

1. Waste Container Selection and Labeling:

  • Compatibility : Use only chemically compatible containers. For acidic and fluorinated compounds, high-density polyethylene (HDPE) or glass containers are generally appropriate. Avoid metal containers for acids.[12] Hydrofluoric acid, a potential decomposition product of some fluorinated compounds, should not be stored in glass.[12] Given the fluorine content, plastic containers are a safer choice.

  • Condition : Containers must be in good condition, free from leaks or external residue, and have a secure, leak-proof closure.[11]

  • Labeling : Label the waste container as soon as the first drop of waste is added.[11] The label must include:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid"

    • The specific hazard characteristics (e.g., "Toxic," "Corrosive")[11]

    • The accumulation start date[3]

2. Waste Segregation and Collection:

  • Solid Waste : Collect unused or expired solid 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid, along with contaminated consumables (e.g., weigh boats, pipette tips, gloves, and absorbent paper), in a designated, robust, and sealable solid waste container.[2]

  • Liquid Waste :

    • Aqueous Solutions : Collect aqueous solutions containing the compound in a dedicated liquid waste container. Do not mix with organic solvents.

    • Organic Solvent Solutions : If the compound is dissolved in an organic solvent, it should be collected in a container designated for halogenated organic solvent waste.[14] Do not mix with non-halogenated solvents.[14]

    • Container Capacity : Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[12]

3. On-site Storage:

  • Location : Store waste containers in a designated Satellite Accumulation Area (SAA).[13] This area should be close to the point of generation and under the supervision of lab personnel.[12]

  • Secondary Containment : Place waste containers in a secondary containment bin or tray to prevent spills from reaching the environment.[4][12]

  • Incompatibles : Store away from incompatible materials, particularly strong bases and oxidizing agents.[2]

4. Final Disposal:

  • Professional Disposal : The final disposal must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

  • Incineration : High-temperature incineration is a common and effective method for the complete destruction of halogenated organic compounds.[2][15]

Part 4: Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[16]

  • Assess the Spill : For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large spills, or if you are uncertain, contact your institution's EHS or emergency response team immediately.

  • Don PPE : Wear appropriate PPE, including respiratory protection if the compound is a powder or if vapors are present.

  • Contain the Spill :

    • For Liquids : Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[17][18] Do not use combustible materials like paper towels as the primary absorbent.[1]

    • For Solids : Gently cover the spill to prevent dust from becoming airborne. You may need to add a dust suppressant.[17]

  • Neutralize (if applicable and safe) : For an acidic compound, you can neutralize the spill with a weak base like sodium bicarbonate or soda ash, working from the outside in.[17][18] Be cautious, as this can generate heat and gas.[17] Use pH paper to confirm neutralization.

  • Absorb and Collect :

    • Once neutralized (if applicable), absorb the liquid with inert material.[17]

    • Carefully scoop up the absorbent material or the solid spill residue and place it into a designated hazardous waste container.[17]

  • Decontaminate : Clean the spill area and any affected equipment thoroughly with a suitable cleaning agent and water.[17] Collect all cleanup materials (wipes, gloves, etc.) as hazardous waste.

  • Report : Report the incident to your supervisor and EHS department as per your institution's policy.

Part 5: Visualization of Waste Stream Decision Workflow

The following diagram illustrates the decision-making process for segregating waste containing 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid.

WasteStreamDecision start Waste Generated (Contains Compound) is_solid Is the waste solid? start->is_solid is_aqueous Is the solvent aqueous? is_solid->is_aqueous No (Liquid) solid_waste Solid Halogenated Waste Container is_solid->solid_waste Yes aqueous_waste Aqueous Halogenated Waste Container is_aqueous->aqueous_waste Yes organic_waste Organic Halogenated Solvent Waste Container is_aqueous->organic_waste No (Organic) end_process Store in SAA & Contact EHS for Pickup solid_waste->end_process aqueous_waste->end_process organic_waste->end_process

Caption: Waste segregation decision tree.

References

  • Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran. Benchchem. Available at:

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022, April 11).
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  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. (2020, October).
  • Chemistry Lab Waste Disposal. Environmental Marketing Services. (2024, June 17).
  • Safe Disposal of 4-Chloronaphtho[2,3-b]benzofuran: A Procedural Guide. Benchchem.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. (2024, April 8).
  • Safety data sheet. BASF. (2025, July 1).
  • US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents.
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  • Benzofuran-6-yl-acetic acid. AK Scientific, Inc.
  • 2-(5-(Propan-2-yl)-1-benzofuran-3-yl)acetic acid | C13H14O3 | CID 4737022. PubChem.
  • Lec. 8 Biosafety Date: 4-4-2024 Spill Procedures. (2024, April 4).
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  • SAFETY DATA SHEET. Fisher Scientific. (2024, March 3).
  • 1529280-40-7|2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid. BLDpharm.
  • A new method to recycle fluoride from long-lived PFAS chemicals. Department of Chemistry, University of Oxford. (2025, March 26).
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  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University.
  • 安全資料表 (Safety Data Sheet). Merck.
  • SAFETY DATA SHEET. Merck.
  • Safety data sheet. ITW Reagents. (2025, July 3).
  • SAFETY DATA SHEET. Lonza Bioscience.
  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. (2010, November 29).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024, January 8).

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